4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Description
Properties
IUPAC Name |
4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJLDMNVDPGZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461407 | |
| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183322-18-1 | |
| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44UPE46KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS 183322-18-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, a key chemical intermediate in the synthesis of targeted cancer therapies. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and elucidates its role in the context of epidermal growth factor receptor (EGFR) signaling. The information is presented to support research, development, and application of this compound in medicinal chemistry and oncology.
Core Properties
This compound is a quinazoline derivative primarily recognized for its role as a pivotal intermediate in the synthesis of Erlotinib, a potent EGFR tyrosine kinase inhibitor used in cancer treatment.[1][2][3] Beyond its function as a synthetic precursor, this compound has been noted for its own biological activities, including the inhibition of Aurora A and B kinases and the platelet-derived growth factor receptor (PDGFR).[3]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. This compound typically presents as a white to off-white or grayish-white solid powder at room temperature.[4] It exhibits solubility in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), but has limited solubility in water.[4]
| Property | Value | Reference(s) |
| CAS Number | 183322-18-1 | [4] |
| Molecular Formula | C₁₄H₁₇ClN₂O₄ | [4][5][6] |
| Molecular Weight | 312.75 g/mol | [4][5][6] |
| Appearance | White to off-white/grayish-white solid powder | [4] |
| Solubility | Soluble in DMSO and DMF; Poorly soluble in water | [4] |
Biological Activity
While this compound is primarily utilized as a synthetic intermediate, it has been reported to possess inhibitory activity against key cellular kinases. It is described as an inhibitor of Aurora A and B kinases, which are crucial for cell division and are often dysregulated in cancer.[3] Additionally, it is known to inhibit the platelet-derived growth factor receptor (PDGFR), a receptor tyrosine kinase involved in cell growth and angiogenesis.[3]
Experimental Protocols
The synthesis of this compound is a critical step in the production of Erlotinib. Below are detailed experimental protocols for its synthesis and its subsequent conversion to Erlotinib.
Synthesis of this compound
This protocol describes the chlorination of the corresponding quinazolinone precursor.
Materials:
-
6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline
-
Toluene
Procedure:
-
To a reaction flask, add N,N-diethylaniline (38.9 mmol) followed by phosphorus oxychloride (30 mL) with magnetic stirring.
-
Add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (10.0 g, 34 mmol).
-
Immerse the reaction flask in an oil bath preheated to 70 °C.
-
Increase the temperature to 90 °C over 10 minutes and maintain at 80-90 °C for an additional 30 minutes.
-
Remove the excess phosphorus oxychloride under reduced pressure.
-
Triturate the resulting dark oil with toluene (3 x 150 mL). The product can then be further purified as needed.
Synthesis of Erlotinib from this compound
This protocol outlines the nucleophilic substitution reaction to form Erlotinib.
Materials:
-
This compound
-
3-Ethynylaniline
-
Pyridine
-
Isopropanol (i-PrOH)
Procedure:
-
Prepare a solution of pyridine (5.90 g, 75 mmol) and 3-ethynylaniline (8.80 g, 75 mmol) in isopropanol (260 mL).
-
To this solution, add a solution of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline (20.30 g, 65 mmol) in isopropanol (100 mL) dropwise.
-
Stir the mixture and heat at reflux for 4 hours under an argon atmosphere.
-
An orange solid will precipitate during the reaction.
-
After cooling, the solid can be collected by filtration and purified.
Signaling Pathways and Mechanisms of Action
The primary significance of this compound lies in its role as a precursor to Erlotinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Synthesis Workflow
The synthesis of Erlotinib from its precursors is a multi-step process. The diagram below illustrates the key transformation involving this compound.
Caption: Synthetic route to Erlotinib.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Erlotinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain, thereby blocking its downstream signaling.[1]
Caption: EGFR signaling pathway and Erlotinib inhibition.
Conclusion
This compound is a compound of significant interest in medicinal chemistry, primarily due to its indispensable role in the synthesis of the targeted anticancer drug Erlotinib. Its own potential as a kinase inhibitor warrants further investigation to fully characterize its biological activity profile. The synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in the field of oncology and drug discovery. Future work could focus on elucidating the specific inhibitory constants of this compound against its putative targets and exploring its pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 183322-18-1 [smolecule.com]
- 4. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide on the Mechanism of Action of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a pivotal chemical entity within oncological research and pharmaceutical development. Primarily recognized as a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib, this quinazoline derivative also possesses intrinsic biological activity.[1][2][3] This technical guide delineates the mechanism of action of this compound, focusing on its role as an inhibitor of critical cell signaling kinases. While extensive quantitative data for this specific intermediate is not broadly published, its activity as an inhibitor of Aurora kinases and the Platelet-Derived Growth Factor Receptor (PDGFR) is qualitatively established.[1] This document will detail the signaling pathways affected, provide representative quantitative data from structurally related compounds, and outline the experimental protocols necessary for the characterization of such kinase inhibitors.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in the realm of oncology. This compound has garnered significant attention due to its dual role as a synthetic precursor to potent anticancer agents and as a biologically active molecule in its own right.[1][2][3] Its primary therapeutic relevance stems from its function as a kinase inhibitor, targeting enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The primary targets identified for this compound are the Aurora kinases (A and B) and the Platelet-Derived Growth Factor Receptor (PDGFR).[1]
Core Mechanism of Action: Kinase Inhibition
This compound functions as an ATP-competitive inhibitor of specific protein kinases. The quinazoline ring system mimics the adenine core of ATP, allowing it to bind to the ATP-binding pocket of the kinase domain. This binding event prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive cellular processes such as proliferation, differentiation, and survival.
Inhibition of Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Dysregulation of Aurora kinases is a common feature in many human cancers and is associated with genomic instability.
-
Aurora A: Primarily involved in centrosome maturation and separation, and the formation of the bipolar spindle.
-
Aurora B: A key component of the chromosomal passenger complex, it is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.
By inhibiting Aurora kinases A and B, this compound can induce mitotic arrest and subsequent apoptosis in cancer cells.
Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR)
PDGFR is a receptor tyrosine kinase that, upon binding to its ligand PDGF, activates downstream signaling pathways involved in cell growth, proliferation, and angiogenesis. Aberrant PDGFR signaling is implicated in the pathogenesis of various solid tumors. Inhibition of PDGFR by this compound can disrupt tumor growth and the formation of new blood vessels that supply the tumor.
Quantitative Data
| Target Kinase | Inhibitor | IC50 (nM) | Assay Type |
| Aurora A | Aurora Kinase Inhibitor II | 310 | Biochemical |
| Aurora B | Aurora Kinase Inhibitor II | 240 | Biochemical |
Table 1: Representative inhibitory activity of a quinazoline-based Aurora kinase inhibitor.
Signaling Pathways
The inhibitory action of this compound disrupts key oncogenic signaling pathways.
Aurora Kinase Signaling Pathway
Inhibition of Aurora kinases A and B leads to defects in mitotic progression, ultimately triggering cell cycle arrest and apoptosis.
References
An In-depth Technical Guide on the Biological Activity of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in the realm of oncology.[1] 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, with the CAS number 183322-18-1, has garnered significant attention as a key building block for the synthesis of targeted cancer therapies.[2] Its chemical structure features a quinazoline core with two methoxyethoxy side chains at positions 6 and 7, and a reactive chlorine atom at position 4, which allows for further chemical modifications. The compound is also known by its alternative names CP-335963 and PF-508367.[3]
Independent of its use in synthesis, this compound has been identified as an inhibitor of Aurora 2 (Aurora A) kinase and the Platelet-Derived Growth Factor (PDGF) receptor.[4] These kinases are critical regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.
Target Profiles and Biological Activity
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[5] The two major isoforms, Aurora A and Aurora B, are frequently overexpressed in human tumors, making them attractive targets for anticancer drug development. This compound has been reported to inhibit Aurora A and B kinases.[1] Inhibition of these kinases disrupts the mitotic process, leading to cell cycle arrest and apoptosis.
Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition
The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that, upon binding to its ligand PDGF, activates downstream signaling pathways involved in cell growth, proliferation, and angiogenesis.[6][7] Aberrant PDGFR signaling is implicated in various cancers. This compound has been identified as an inhibitor of PDGFR.[4]
Quantitative Data
As of the latest available information, specific quantitative data on the inhibitory activity (e.g., IC50, Ki) of this compound against Aurora kinases and PDGFR are not publicly documented in peer-reviewed literature. The compound is consistently referenced as an inhibitor, but without the corresponding potency values.
Signaling Pathways
Aurora Kinase Signaling Pathway
Aurora A and B kinases are central to the regulation of mitosis. Aurora A is involved in centrosome maturation and separation, as well as the formation of the bipolar spindle. Aurora B is a component of the chromosomal passenger complex and is crucial for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Inhibition of these kinases by a molecule like this compound would disrupt these processes, leading to mitotic catastrophe and cell death.
PDGF Receptor Signaling Pathway
PDGF receptors are cell-surface receptor tyrosine kinases. Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration. Inhibition of PDGFR by this compound would block these downstream signals.
Experimental Protocols
While specific protocols for the biological evaluation of this compound are not detailed in the available literature, the following are representative in vitro kinase assay protocols for assessing the inhibitory activity against Aurora and PDGF kinases.
Representative In Vitro Aurora Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Aurora A or Aurora B kinase.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the Aurora kinase and the kinase substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Representative In Vitro PDGFR Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against PDGFRβ kinase.
Materials:
-
Recombinant human PDGFRβ kinase
-
Poly(Glu,Tyr) 4:1 as a substrate
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
To the wells of a 96-well plate, add the diluted compound or DMSO (vehicle control).
-
Add the PDGFRβ kinase and the Poly(Glu,Tyr) substrate to each well.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a solution of phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Determine the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry and drug development. While its primary utility has been as a versatile intermediate for the synthesis of targeted anticancer agents, its intrinsic inhibitory activity against Aurora and PDGF kinases highlights its potential as a lead compound for the development of novel kinase inhibitors. Further research is warranted to quantitatively characterize its biological activity and to explore its therapeutic potential as a standalone agent or as a scaffold for the design of new, potent, and selective kinase inhibitors. The lack of publicly available quantitative data underscores an opportunity for further investigation into the pharmacological profile of this compound.
References
Quinazoline Derivatives as Potent Inhibitors of Aurora B Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Aurora kinase family, particularly Aurora B, represents a critical node in the regulation of mitosis. Its overexpression and association with tumorigenesis have positioned it as a key target for the development of novel anticancer therapeutics. Among the various chemical scaffolds investigated, quinazoline derivatives have emerged as a highly promising class of Aurora B kinase inhibitors. This technical guide provides an in-depth overview of the inhibition of Aurora B by quinazoline derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to Aurora B Kinase
Aurora B is a serine/threonine kinase that functions as the catalytic subunit of the Chromosomal Passenger Complex (CPC).[1] The CPC, which also comprises INCENP, Survivin, and Borealin, is a master regulator of mitotic events, ensuring the fidelity of chromosome segregation and cytokinesis.[1][2] Aurora B's functions include the correction of erroneous kinetochore-microtubule attachments, activation of the spindle assembly checkpoint, and regulation of cytokinesis.[3][4] Its pivotal role in cell division and its frequent dysregulation in various cancers make it an attractive target for therapeutic intervention.[5]
Quinazoline-Based Inhibitors of Aurora B Kinase
A number of quinazoline-containing small molecules have been developed and characterized as potent inhibitors of Aurora B kinase. These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of its downstream substrates.[6][7]
Key Quinazoline Derivatives
Several quinazoline derivatives have been extensively studied and have entered preclinical and clinical development. These include:
-
Barasertib (AZD1152-HQPA): A highly potent and selective inhibitor of Aurora B.[2][8] It is the active metabolite of the prodrug AZD1152.[2][9]
-
AT9283: A multi-targeted inhibitor with potent activity against both Aurora A and B kinases.[10][11]
-
Danusertib (PHA-739358): A pan-Aurora kinase inhibitor that also targets other kinases involved in cancer progression.[12][13]
-
ZM447439: One of the earliest developed quinazoline-based Aurora kinase inhibitors, which has been instrumental in elucidating the cellular consequences of Aurora B inhibition.[6][14][15][16]
Quantitative Data: Inhibitory Potency
The inhibitory activities of these quinazoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values provide a standardized measure for comparing the potency of different compounds.
| Compound | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | 0.36 | [2][8] |
| Aurora A | - | 1369 | [2] | |
| AT9283 | Aurora A | ~1.5 (52% inhibition @ 3nM) | - | [10] |
| Aurora B | ~1.5 (58% inhibition @ 3nM) | - | [10] | |
| Danusertib (PHA-739358) | Aurora A | 13 | - | [12][13] |
| Aurora B | 79 | - | [12][13] | |
| Aurora C | 61 | - | [12][13] | |
| ZM447439 | Aurora B | 50 | - | [6][15][16] |
| Aurora A | 1000 | - | [6][16] | |
| Aurora C | 250 | - | [6][15][16] |
Signaling Pathway and Experimental Workflows
Aurora B Kinase Signaling Pathway
Aurora B kinase, as part of the CPC, is activated during mitosis and phosphorylates a multitude of substrates to orchestrate key mitotic events. A primary and well-characterized downstream target is Histone H3, which is phosphorylated at Serine 10 (H3S10ph).[14] This phosphorylation is a hallmark of mitosis and is crucial for chromosome condensation and segregation.[14] Inhibition of Aurora B by quinazoline derivatives blocks this phosphorylation event, leading to mitotic arrest and, ultimately, apoptosis in cancer cells.[11][14]
Figure 1. Aurora B Kinase Signaling Pathway and Point of Inhibition.
General Experimental Workflow for Inhibitor Characterization
The characterization of quinazoline-based Aurora B inhibitors follows a multi-step process, beginning with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and phenotypic effects.
Figure 2. Experimental Workflow for Characterizing Aurora B Inhibitors.
Detailed Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10]
Materials:
-
Recombinant human Aurora B kinase
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Quinazoline derivative inhibitor
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the quinazoline inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (for control).
-
Add 2 µL of a solution containing the Aurora B kinase.
-
Add 2 µL of a solution containing the substrate and ATP to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Complete culture medium
-
Quinazoline derivative inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the quinazoline inhibitor in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the inhibitor dilutions or control medium (containing DMSO vehicle).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Phospho-Histone H3
This technique is used to detect the levels of a specific protein, in this case, phosphorylated Histone H3, to confirm the on-target effect of the Aurora B inhibitor.[11][14]
Materials:
-
Cancer cell line
-
Quinazoline derivative inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Histone H3 (Ser10) and rabbit or mouse anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with the quinazoline inhibitor as described for the cell viability assay.
-
Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total Histone H3 to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phospho-Histone H3.
Conclusion
Quinazoline derivatives represent a robust and promising class of Aurora B kinase inhibitors with significant potential for cancer therapy. This technical guide has provided a comprehensive overview of their mechanism of action, inhibitory potencies, and the key experimental protocols used for their characterization. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual aid for understanding the complex biological and experimental processes involved. This information is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery.
References
- 1. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 5. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline: A Potential PDGF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a quinazoline derivative primarily recognized as a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[1][2] While its predominant application lies in synthetic chemistry, it is also cited as an inhibitor of Platelet-Derived Growth Factor (PDGF) and Aurora Kinase 2.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its potential, though less characterized, role as a PDGF inhibitor. This document is intended to serve as a resource for researchers interested in exploring the biological activities of this compound, providing detailed, adaptable experimental protocols for its evaluation as a kinase inhibitor.
Chemical and Physical Properties
This compound is a white to off-white solid powder.[2] Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | CP-335963, PF-508367[3] |
| CAS Number | 183322-18-1[2] |
| Molecular Formula | C₁₄H₁₇ClN₂O₄[4] |
| Molecular Weight | 312.75 g/mol [4] |
| Canonical SMILES | COCCOc1cc2c(cc1OCCOC)ncnc2Cl[4] |
| InChI Key | ZPJLDMNVDPGZIU-UHFFFAOYSA-N[4] |
| Property | Value |
| Appearance | White to off-white powder[5] |
| Melting Point | 105-107 °C[5] |
| Boiling Point | 446.7 °C at 760 mmHg[5] |
| Solubility | Soluble in DMSO and DMF.[2][6] Poorly soluble in water.[2] |
| Storage | Store at room temperature in a dry, dark place.[4] |
Synthesis
The primary synthesis routes for this compound are geared towards its use as a precursor for other kinase inhibitors. A common method involves the chlorination of the corresponding quinazolinone.
Experimental Protocol: Synthesis from 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
This protocol describes a common method for the synthesis of this compound.
Materials:
-
6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Toluene
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Three-necked flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
To a three-necked flask, add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (40.8 g), phosphorus oxychloride (25.5 g, 167 mmol), and triethylamine (33.7 g, 334 mmol).
-
Add toluene to the flask and stir the resulting mixture at 70-80°C for 3 hours.
-
After the reaction is complete, remove the excess POCl₃ by rotary evaporation. It is crucial to avoid contact with water during this post-treatment process to prevent degradation of the product.
-
Alternatively, after refluxing a mixture of the 4-quinazolinone analogue (8.0 mmol) in dichloromethane (27.4 mL) with a few drops of N,N-dimethylformamide for 8 hours, the excess dichloromethane is removed under reduced pressure.[2]
-
Dissolve the obtained residue in dichloromethane.[2]
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Concentrate the solution under reduced pressure to obtain the final product, this compound.[2]
Biological Activity as a PDGF Inhibitor
While primarily an intermediate, this compound is noted for its potential as a PDGF inhibitor.[3] The Platelet-Derived Growth Factor (PDGF) signaling pathway is a critical regulator of cell proliferation, migration, and survival. Its dysregulation is implicated in various cancers and other proliferative diseases.
The PDGF Signaling Pathway
The PDGF family consists of four ligands (PDGF-A, -B, -C, and -D) that bind to two receptor tyrosine kinases, PDGFRα and PDGFRβ. Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling molecules, leading to the activation of downstream pathways such as the PI3K/AKT and MAPK pathways, which in turn promote cell growth and survival.
Quantitative Data
Experimental Protocols for Evaluation as a PDGF Inhibitor
The following are detailed, adaptable protocols that can be used to evaluate the inhibitory activity of this compound against PDGF receptors.
In Vitro Biochemical Kinase Assay
This protocol describes a method to measure the direct inhibition of PDGFR kinase activity.
Objective: To determine the IC₅₀ value of this compound against a purified PDGFR kinase domain.
Materials:
-
Recombinant human PDGFRα or PDGFRβ kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Biotinylated peptide substrate specific for PDGFR
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include a positive control (a known PDGFR inhibitor like Sunitinib) and a negative control (DMSO vehicle).
-
Add the recombinant PDGFR kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based PDGFR Phosphorylation Assay
This protocol measures the inhibition of PDGF-induced receptor phosphorylation in a cellular context.
Objective: To determine the cellular potency of this compound in inhibiting PDGFR autophosphorylation.
Materials:
-
A suitable cell line with endogenous or overexpressed PDGFR (e.g., NIH3T3 cells)
-
Cell culture medium and supplements
-
Recombinant human PDGF-BB ligand
-
This compound (dissolved in DMSO)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
ELISA-based assay kit for phospho-PDGFR or antibodies for Western blotting
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with PDGF-BB for a short period (e.g., 10-15 minutes) at 37°C.
-
Aspirate the medium and lyse the cells.
-
Quantify the level of phosphorylated PDGFR in the cell lysates using an ELISA kit or by performing a Western blot with a phospho-specific PDGFR antibody.
-
Normalize the phospho-PDGFR signal to the total protein concentration or a housekeeping protein.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion
This compound is a well-established synthetic intermediate in the production of targeted cancer therapies. While its direct biological activity as a PDGF inhibitor is not extensively documented in peer-reviewed literature, its chemical scaffold is common among kinase inhibitors. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate its potential as a standalone inhibitor of the PDGF signaling pathway. Further investigation is warranted to fully characterize its biological activity profile and determine its therapeutic potential beyond its current application.
References
- 1. This compound | Milan System [milansystem.org]
- 2. scbt.com [scbt.com]
- 3. Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. JP2008542345A - Quinazolines and their use as Aurora kinase inhibitors - Google Patents [patents.google.com]
solubility of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent tyrosine kinase inhibitors such as Erlotinib.[1][2][3] Its chemical structure, featuring a quinazoline core with chloro and methoxyethoxy functional groups, dictates its solubility profile, which is a crucial parameter for reaction kinetics, purification, and formulation development.[2] This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details established experimental protocols for solubility determination, and illustrates relevant chemical and biological pathways.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The data indicates good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and lower solubility in protic solvents like ethanol.[3] A summary of the available quantitative data is presented in Table 1.
| Organic Solvent | Abbreviation | Solubility |
| Dimethyl Sulfoxide | DMSO | ≥20 mg/mL[4][5], 10 mg/mL |
| N,N-Dimethylformamide | DMF | 30 mg/mL |
| Ethanol | EtOH | 1 mg/mL |
| DMF:PBS (pH 7.2) (1:4) | - | 0.2 mg/mL |
Experimental Protocols for Solubility Determination
Accurate solubility measurement is fundamental for chemical process development and formulation. The gravimetric method is a reliable and commonly employed technique for determining the equilibrium solubility of crystalline organic compounds.[6]
Isothermal Saturation Method (Gravimetric Analysis)
This method involves preparing a saturated solution of the compound at a specific temperature and then determining the concentration of the solute by evaporating the solvent and weighing the residue.[6]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, DMF, Ethanol)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Sealed vials or flasks
-
Calibrated pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. An excess is confirmed by the presence of undissolved solid after equilibration.
-
-
Equilibration:
-
Place the sealed vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To prevent the transfer of any solid particles, the withdrawn sample should be passed through a syringe filter into a pre-weighed evaporation dish.
-
-
Solvent Evaporation:
-
The solvent from the accurately measured aliquot of the saturated solution is evaporated under controlled conditions, such as in a vacuum oven at a temperature that does not degrade the compound, until a constant weight of the solid residue is achieved.
-
-
Calculation:
-
The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.
Solubility (mg/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of aliquot
-
Relevant Chemical and Biological Pathways
Role as a Synthetic Intermediate for Erlotinib
This compound is a key building block in the synthesis of Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[1] The synthesis involves a nucleophilic substitution reaction where the chlorine atom at the 4-position of the quinazoline ring is displaced by the amino group of 3-ethynylaniline.[1][5]
Inhibition of Signaling Pathways
This compound itself is reported to be an inhibitor of Aurora 2 kinase and Platelet-Derived Growth Factor (PDGF) receptor.[7] As the precursor to Erlotinib, it is integral to the development of drugs that target receptor tyrosine kinases. The PDGF signaling pathway is crucial for cell growth and proliferation.[2] Inhibition of this pathway is a key mechanism for anti-cancer therapies.
The binding of a PDGF ligand to its receptor on the cell surface induces receptor dimerization and autophosphorylation.[4][8] This activation triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which ultimately promote cell proliferation and survival.[2] Inhibitors prevent this initial phosphorylation step, thereby blocking the entire downstream cascade.
References
- 1. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmajournal.net [pharmajournal.net]
- 7. vjs.ac.vn [vjs.ac.vn]
- 8. researchgate.net [researchgate.net]
Technical Guide: Safety and Handling of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS No. 183322-18-1), a key intermediate in the synthesis of various receptor tyrosine kinase (RTK) inhibitors, including the epidermal growth factor receptor (EGFR) inhibitors Erlotinib and Gefitinib. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a white to off-white powder.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 183322-18-1 | [2] |
| Molecular Formula | C₁₄H₁₇ClN₂O₄ | [2] |
| Molecular Weight | 312.75 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 105-107°C | [1] |
| Boiling Point | 446.7°C at 760 mmHg | [1] |
| Density | 1.257 g/cm³ | [1] |
| Solubility | DMSO: ≥20mg/mL | [2] |
| DMF: 30 mg/ml | [3] | |
| DMF:PBS (pH 7.2) (1:4): 0.2 mg/ml | [3] | |
| Ethanol: 1 mg/ml | [3] | |
| Storage Temperature | Room Temperature, keep in a dark place, sealed in dry | [2] |
Safety and Hazard Information
This compound is classified as harmful if swallowed and causes serious eye damage.[4] The following pictograms and hazard statements are associated with this chemical:
Pictograms:
Signal Word: Danger[4]
Hazard Statements:
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]
-
P330: Rinse mouth.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P310: Immediately call a POISON CENTER/doctor.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Experimental Protocols: Handling and Use in Synthesis
This compound is a crucial building block in the synthesis of EGFR inhibitors. Below are detailed protocols for its handling and use in the synthesis of Erlotinib.
General Handling and Storage
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: Synthesis of Erlotinib
This protocol outlines the nucleophilic aromatic substitution reaction between this compound and 3-ethynylaniline to produce Erlotinib.
Materials:
-
This compound
-
3-Ethynylaniline
-
Isopropanol (or other suitable protic solvent)
-
Pyridine (or another suitable base)
Procedure:
-
In a reaction flask, dissolve 1 equivalent of this compound and 1.1-1.5 equivalents of 3-ethynylaniline in isopropanol.[5]
-
Add 1.1-1.5 equivalents of a suitable base, such as pyridine, to the mixture.[5]
-
Heat the reaction mixture to reflux (typically 80-90°C) and maintain this temperature for 4-6 hours.[5]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Erlotinib.
Visualized Workflows and Pathways
Experimental Workflow: Synthesis of Erlotinib
The following diagram illustrates the key steps in the synthesis of Erlotinib, highlighting the role of this compound as a key intermediate.
Caption: Synthetic pathway for Erlotinib production.
Signaling Pathway Context: Inhibition of EGFR
This compound is a precursor to potent EGFR inhibitors. The resulting drugs, such as Erlotinib, function by blocking the tyrosine kinase activity of EGFR, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.
Caption: Mechanism of EGFR inhibition by Erlotinib.
Disposal Guidelines
-
Waste Classification: Due to its chemical nature as a chlorinated quinazoline derivative, this compound should be treated as hazardous waste.
-
Disposal Method: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal service. Do not dispose of down the drain or in general waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, filter paper, and vials, should also be disposed of as hazardous waste.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.
References
The Quinazoline Scaffold: A Journey from Discovery to a Cornerstone of Targeted Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline ring system, a bicyclic aromatic heterocycle, has emerged from its early discovery in the 19th century to become a "privileged scaffold" in modern medicinal chemistry. Its versatile structure has been the foundation for the development of a multitude of therapeutic agents, most notably a class of highly successful targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery, history, and development of quinazoline-based inhibitors, with a focus on their evolution as potent and selective modulators of key signaling pathways. We delve into the pivotal moments of their history, from foundational synthetic methods to the rational design of successive generations of kinase inhibitors. This guide presents quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of critical signaling pathways and experimental workflows to provide a thorough resource for professionals in drug discovery and development.
Early Discovery and Foundational Syntheses
The story of quinazolines begins in 1869 with the first synthesis of a quinazoline derivative by Griess.[1] However, it was the Niementowski quinazoline synthesis, a reaction of anthranilic acids with amides, that became a widely adopted method for constructing the 4-oxo-3,4-dihydroquinazoline core.[2][3] This foundational reaction and its variations paved the way for the exploration of the quinazoline scaffold's therapeutic potential.[1][2]
The initial explorations into the biological activities of quinazoline derivatives led to the discovery of compounds with diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anti-hypertensive properties.[4] This early work laid the groundwork for the eventual focus on quinazolines as potent inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer.
The Rise of Quinazoline-Based Kinase Inhibitors: Targeting the Epidermal Growth Factor Receptor (EGFR)
The major breakthrough for quinazoline-based therapeutics came with the discovery of their ability to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[5] Overexpression or mutation of EGFR is a key driver in the development and progression of many cancers, making it a prime target for therapeutic intervention.[6] The 4-anilinoquinazoline scaffold was identified as a potent pharmacophore that could competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[5]
First-Generation EGFR Inhibitors: Gefitinib and Erlotinib
Gefitinib (Iressa®) and Erlotinib (Tarceva®) were the first quinazoline-based EGFR inhibitors to receive FDA approval for the treatment of non-small cell lung cancer (NSCLC).[5][7] These reversible, ATP-competitive inhibitors demonstrated remarkable efficacy in patients whose tumors harbored activating mutations in the EGFR kinase domain.[8]
// Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#FFFFFF", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FFFFFF", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FFFFFF", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FFFFFF", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP2 [label="PIP2", shape=plaintext, fontcolor="#202124"]; PIP3 [label="PIP3", shape=plaintext, fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FFFFFF", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gefitinib [label="Gefitinib/\nErlotinib", shape=box3d, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> Dimerization [label="Activates"]; Dimerization -> Grb2_Sos [label="Recruits"]; Dimerization -> PI3K [label="Recruits"]; Grb2_Sos -> Ras -> Raf -> MEK -> ERK -> Proliferation; PI3K -> PIP3 [label="Phosphorylates PIP2"]; PIP3 -> Akt -> mTOR -> Proliferation; Gefitinib -> Dimerization [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee];
} caption: "Simplified EGFR Signaling Pathway and Inhibition by First-Generation Quinazoline Inhibitors."
Second-Generation EGFR Inhibitors: Irreversible Binding and Broader Specificity
Despite the success of first-generation inhibitors, acquired resistance, often through the T790M "gatekeeper" mutation in the EGFR kinase domain, limited their long-term efficacy.[9] This led to the development of second-generation inhibitors, such as Afatinib and Dacomitinib. These compounds were designed to form a covalent bond with a cysteine residue in the ATP-binding pocket, leading to irreversible inhibition.[9] They also exhibited a broader inhibitory profile, targeting other members of the ErbB family of receptors.[9]
Third-Generation EGFR Inhibitors: Overcoming Resistance
The challenge of the T790M mutation spurred the development of third-generation EGFR inhibitors, with Osimertinib being a prime example. These inhibitors were specifically designed to be potent against EGFR harboring the T790M mutation while showing less activity against the wild-type receptor, thereby reducing some of the side effects associated with the earlier generations.[4]
Expanding Horizons: Quinazoline Inhibitors Beyond EGFR
The success of quinazoline-based EGFR inhibitors has inspired researchers to explore this scaffold for targeting other protein kinases and cellular targets implicated in cancer and other diseases.
Targeting VEGFR and Angiogenesis
The Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10][11] Several quinazoline-based inhibitors, such as Vandetanib, have been developed as multi-kinase inhibitors that target VEGFR in addition to EGFR, offering a dual approach to cancer therapy.[12]
// Nodes VEGF [label="VEGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FFFFFF", fontcolor="#202124"]; Ras_Raf_MEK_ERK [label="Ras-Raf-MEK-ERK\nPathway", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt\nPathway", fillcolor="#FFFFFF", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis,\nVascular Permeability,\nCell Survival", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vandetanib [label="Vandetanib", shape=box3d, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> Dimerization [label="Activates"]; Dimerization -> PLCg; Dimerization -> Ras_Raf_MEK_ERK; Dimerization -> PI3K_Akt; PLCg -> PKC -> Angiogenesis; Ras_Raf_MEK_ERK -> Angiogenesis; PI3K_Akt -> Angiogenesis; Vandetanib -> Dimerization [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee];
} caption: "VEGFR Signaling Pathway and Inhibition by Quinazoline-Based Inhibitors."
Modulating the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[13][14] The quinazoline scaffold has been utilized to develop inhibitors that target components of this pathway, often as dual PI3K/mTOR inhibitors.[13]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=plaintext, fontcolor="#202124"]; PIP3 [label="PIP3", shape=plaintext, fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\n Proliferation", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinazoline_PI3Ki [label="Quinazoline-based\nPI3K Inhibitor", shape=box3d, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates\nPIP2"]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Cell_Growth; Quinazoline_PI3Ki -> PI3K [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } caption: "PI3K/Akt/mTOR Signaling Pathway and Inhibition by Quinazoline-Based PI3K Inhibitors."
Quantitative Comparison of Quinazoline-Based EGFR Inhibitors
The potency of quinazoline-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal growth inhibitory concentration (GI50) in cell-based assays. The following tables summarize representative data for different generations of EGFR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Quinazoline-Based EGFR Inhibitors
| Compound | Generation | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Gefitinib | 1st | EGFR (wild-type) | 3.22 | - | - |
| Erlotinib | 1st | EGFR (wild-type) | - | - | - |
| Lapatinib | 1st | EGFR (wild-type) | 27.06 | - | - |
| Afatinib | 2nd | EGFR (L858R/T790M) | 3.8 | - | - |
| Osimertinib | 3rd | EGFR (L858R/T790M) | 8.1 | - | - |
| Compound 4 | - | EGFR (L858R/T790M) | 8.4 | Afatinib | 3.8 |
| Compound 13 | - | EGFR (wild-type) | 5.06 | Lapatinib | 27.06 |
| Compound 19 | - | EGFR | 3.2 | - | - |
| Compound 24 | - | EGFR | 9.2 | Osimertinib | 8.1 |
Note: Data is compiled from multiple sources and should be interpreted with caution due to variations in experimental conditions.[15]
Table 2: In Vitro Anti-proliferative Activity of a Quinazoline Derivative
| Cell Line | EGFR Status | GI50 (µM) |
| NCI-H460 | - | 0.789 |
Note: Data for a specific novel quinazolin-4(3H)-one derivative.[16]
Experimental Protocols
A fundamental aspect of drug discovery is the robust and reproducible experimental evaluation of candidate compounds. Below are detailed methodologies for key experiments cited in the development of quinazoline-based inhibitors.
Synthesis of Quinazoline Core: Niementowski Reaction (Microwave-Assisted)
This protocol describes a microwave-assisted Niementowski synthesis for the preparation of a quinazolinone derivative.
Materials:
-
2-Aminobenzohydrazide
-
2-Chlorobenzaldehyde
-
Ethanol
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe vessel, combine 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (10 mL).[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture under controlled conditions (e.g., specific power, temperature, and time) to drive the reaction to completion.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution and can be collected by filtration.
-
Purify the crude product by recrystallization or column chromatography.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Assay
This protocol outlines a common method to determine the in vitro potency of a compound against a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
96-well or 384-well plates (white, opaque)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
To the wells of a microplate, add the diluted test compounds.
-
Add the EGFR enzyme and substrate mixture to each well.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate at 30°C for a specified time (e.g., 40-60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then fuels a luciferase reaction, producing a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to controls (DMSO for 0% inhibition, no enzyme for 100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Cell Viability Assay: MTT Assay
This protocol describes the MTT assay, a colorimetric method to assess the effect of a compound on cell proliferation and viability.[17][18]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[7]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Mix thoroughly on an orbital shaker.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[17]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value using non-linear regression.
-
Experimental and Logical Workflow
The discovery and development of quinazoline-based inhibitors follow a structured workflow, from initial hit identification to preclinical evaluation.
// Nodes Target_ID [label="Target Identification\n& Validation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Gen [label="Lead Generation\n(e.g., HTS, FBDD)", fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis &\nLibrary Generation", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vitro_Assays [label="In Vitro Assays\n(Kinase & Cell-based)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR)\nOptimization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Selectivity [label="Selectivity & Off-Target\nProfiling", fillcolor="#FFFFFF", fontcolor="#202124"]; ADMET [label="In Vitro ADMET\nProfiling", fillcolor="#FFFFFF", fontcolor="#202124"]; In_Vivo [label="In Vivo Efficacy &\nToxicology Studies", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Preclinical_Candidate [label="Preclinical Candidate\nSelection", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Target_ID -> Lead_Gen; Lead_Gen -> Synthesis; Synthesis -> In_Vitro_Assays; In_Vitro_Assays -> SAR; SAR -> Synthesis [style=dashed, label="Iterative\nCycle"]; SAR -> Selectivity; SAR -> ADMET; Selectivity -> SAR [style=dashed]; ADMET -> SAR [style=dashed]; SAR -> In_Vivo; In_Vivo -> Preclinical_Candidate; } caption: "General Workflow for the Discovery and Development of Kinase Inhibitors."
Conclusion
The journey of quinazoline-based inhibitors from their chemical synthesis origins to their established role in targeted cancer therapy is a testament to the power of medicinal chemistry and rational drug design. The quinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutics targeting a wide array of diseases. For researchers and drug development professionals, the history and evolution of these compounds offer valuable insights into the principles of kinase inhibition, the challenges of acquired resistance, and the ongoing quest for more selective and potent therapeutic agents. The detailed experimental protocols and comparative data provided in this guide serve as a practical resource to support the continued innovation in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niementowski_quinazoline_synthesis [chemeurope.com]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. ClinPGx [clinpgx.org]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Erlotinib from 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlotinib, marketed under the trade name Tarceva, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is a crucial therapeutic agent in the treatment of non-small-cell lung cancer (NSCLC) and pancreatic cancer.[1][3][4] The synthesis of Erlotinib is a multi-step process, with a key final step involving the nucleophilic substitution reaction between 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline.[1][5] This document provides detailed protocols and application notes for this specific synthetic step, along with an overview of the relevant biological pathways for researchers in drug development.
This compound serves as a critical building block in the synthesis of various receptor tyrosine kinase (RTK) inhibitors, including Erlotinib.[6] The reaction with 3-ethynylaniline under acidic conditions yields the desired Erlotinib hydrochloride.[1][7] Understanding and optimizing this reaction is paramount for efficient and scalable production of this important active pharmaceutical ingredient (API).
Chemical Synthesis Workflow
The synthesis of Erlotinib from this compound is a straightforward nucleophilic aromatic substitution reaction. The workflow involves the reaction of the chloroquinazoline intermediate with 3-ethynylaniline, typically in an aqueous or alcoholic solvent under acidic catalysis.
Caption: Chemical synthesis workflow for Erlotinib.
Experimental Protocols
This section details the experimental procedure for the synthesis of Erlotinib hydrochloride from this compound.
Materials:
-
This compound
-
3-Ethynylaniline
-
Hydrochloric acid (37%)
-
Water or Isopropanol
-
Sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Protocol 1: Aqueous Medium
-
Suspend 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline (1 equivalent) in water.[1]
-
Add 3-ethynylaniline (approximately 1.1 equivalents) and concentrated hydrochloric acid (catalytic amount) to the suspension at room temperature (25-30 °C).[1][7]
-
Heat the reaction mixture to 40 °C and stir for 1.5 hours.[1]
-
Upon completion (monitored by TLC or HPLC), cool the reaction mixture.
-
The product, Erlotinib hydrochloride, may precipitate out of the solution. If so, filter the solid.
-
If the product does not precipitate, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Erlotinib.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Protocol 2: Isopropanol Medium
-
Dissolve this compound (1 equivalent) in isopropanol.
-
Add 3-ethynylaniline (1-1.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature to allow the product to precipitate.[8]
-
Filter the solid and wash with cold isopropanol, followed by a non-polar solvent like hexane.[8]
-
Dry the product under vacuum to obtain Erlotinib.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of Erlotinib from this compound.
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | ,[5],[7] |
| Reagent | 3-Ethynylaniline | [1],[5],[7] |
| Solvent | Water or Isopropanol | [1], |
| Catalyst | Hydrochloric Acid | ,[7] |
| Temperature | 40 °C (aqueous) or Reflux (isopropanol) | [1],[8] |
| Reaction Time | 1.5 hours (aqueous) | [1] |
| Overall Yield | Approximately 44-51% (multi-step synthesis) | [1],[7] |
| Final Step Yield | ~71-87.5% | [7], |
Mechanism of Action and Signaling Pathway
Erlotinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1][2] EGFR is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues.[3][9] This phosphorylation event initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][10][11] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.[12] Erlotinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and thereby blocking the downstream signaling pathways.[2][3][10] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Caption: EGFR signaling pathway and the mechanism of action of Erlotinib.
References
- 1. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erlotinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 4. Modified synthesis of erlotinib hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Adheron Theurapeutics [adherontherapeutics.com]
- 7. vjs.ac.vn [vjs.ac.vn]
- 8. benchchem.com [benchchem.com]
- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 10. SMPDB [smpdb.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline as a Key Intermediate in Lapatinib Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent tyrosine kinase inhibitors (TKIs). Its quinazoline core is a privileged scaffold found in numerous approved anticancer agents. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of Lapatinib, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Physicochemical Properties of the Intermediate
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 183322-18-1 | [1][2] |
| Molecular Formula | C₁₄H₁₇ClN₂O₄ | [1] |
| Molecular Weight | 312.75 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 105-107 °C | [3] |
| Solubility | Soluble in DMSO and DMF; poorly soluble in water. | [2][4] |
| Purity | ≥98% | [1] |
Synthesis of Lapatinib Precursor from this compound
The synthesis of the direct precursor to Lapatinib from this compound proceeds via a nucleophilic aromatic substitution reaction. The chlorine atom at the C4 position of the quinazoline ring is displaced by the amino group of a substituted aniline.
Experimental Protocol: General Procedure for N-Arylation
This protocol describes a generalized method for the coupling of this compound with an appropriate aniline to form the core structure of Lapatinib. The conditions are based on typical procedures for the N-arylation of 4-chloroquinazolines.[5][6]
Reaction Scheme:
Materials and Reagents:
| Reagent | Role | Molar Eq. |
| This compound | Starting Material | 1.0 |
| 3-Chloro-4-(3-fluorobenzyloxy)aniline | Nucleophile | 1.1 |
| Isopropanol (or other suitable solvent like THF) | Solvent | - |
| p-Toluenesulfonic acid (optional) | Acid Catalyst | Catalytic amount |
| Diisopropylethylamine (DIPEA) (optional) | Base | 1.1 - 1.5 |
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add 3-Chloro-4-(3-fluorobenzyloxy)aniline (1.1 eq).
-
A catalytic amount of p-toluenesulfonic acid can be added to facilitate the reaction. Alternatively, a non-nucleophilic base such as DIPEA can be used.
-
The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for 4-12 hours.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.
-
If precipitation occurs, the solid is collected by filtration, washed with cold isopropanol, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Expected Yield:
Yields for similar N-arylation reactions of 4-chloroquinazolines are typically reported in the range of 70-95%.[5][7]
Characterization of the Final Product (Lapatinib)
| Analysis | Data |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons of the quinazoline and aniline rings, the furan moiety, the benzylic protons, and the ethylsulfonyl side chain. |
| ¹³C NMR (DMSO-d₆) | Resonances for all carbon atoms, including the characteristic peaks for the quinazoline and aniline carbons. |
| Mass Spectrometry (ESI-MS) | Molecular ion peak corresponding to the molecular weight of Lapatinib (581.06 g/mol ). |
Synthetic Workflow Diagram
The following diagram illustrates the key step in the synthesis of the Lapatinib precursor from this compound.
Caption: Synthetic workflow for the Lapatinib precursor.
Mechanism of Action of Lapatinib: EGFR/HER2 Signaling Pathway Inhibition
Lapatinib is a potent and selective dual inhibitor of the intracellular tyrosine kinase domains of both EGFR (ErbB1) and HER2 (ErbB2). In many types of cancer, these receptors are overexpressed or mutated, leading to uncontrolled cell proliferation and survival through downstream signaling cascades, primarily the PI3K/Akt and MAPK/Erk pathways.
By binding to the ATP-binding site of the kinase domain, Lapatinib blocks the autophosphorylation and activation of these receptors, thereby inhibiting the downstream signaling pathways and leading to cell cycle arrest and apoptosis in cancer cells.
EGFR/HER2 Signaling Pathway and Lapatinib Inhibition Diagram
The following diagram illustrates the simplified EGFR and HER2 signaling pathways and the point of inhibition by Lapatinib.
Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.
This compound is a valuable and versatile intermediate for the synthesis of quinazoline-based kinase inhibitors. The protocol outlined provides a foundational method for its application in the synthesis of Lapatinib, a clinically significant anticancer agent. Understanding the underlying synthetic strategies and the mechanism of action of the final product is crucial for the development of novel and more effective targeted therapies.
References
- 1. chemscene.com [chemscene.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound CAS#: 183322-18-1 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP2468745A1 - Process for the preparation of lapatinib and the salts thereof - Google Patents [patents.google.com]
Protocol for N-arylation of 4-Chloroquinazolines: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Among its derivatives, 4-anilinoquinazolines have garnered significant attention as potent inhibitors of various receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR.[1] The N-arylation of 4-chloroquinazolines with anilines is a fundamental and widely employed method for the synthesis of these valuable compounds. This document provides detailed protocols for the N-arylation of 4-chloroquinazolines, including conventional and microwave-assisted methods, to guide researchers in the efficient synthesis of 4-anilinoquinazoline derivatives.
General Reaction Scheme
The core reaction involves the nucleophilic substitution of the chlorine atom at the C4 position of the quinazoline ring by an aniline derivative. This transformation can be achieved through different methodologies, with microwave irradiation often offering significant advantages in terms of reaction time and yield.[2][3]
Caption: General reaction for the N-arylation of 4-chloroquinazolines.
Experimental Protocols
Two primary methods for the N-arylation of 4-chloroquinazolines are detailed below: a classical method involving conventional heating and a more rapid microwave-assisted protocol.
Protocol 1: Classical N-arylation (Conventional Heating)
This method is suitable for laboratories without access to microwave reactors and can be effective, although it often requires longer reaction times.[2]
Materials:
-
4-Chloroquinazoline (1.0 equiv)
-
Substituted aniline (1.0 equiv)
-
2-Propanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-chloroquinazoline (e.g., 3.0 mmol) and the desired aniline derivative (3.0 mmol).
-
Add 2-propanol (e.g., 30 mL) to the flask.
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Stir the reaction mixture under reflux at 80 °C for 12 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the residue with water and filter to collect the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether-ethyl acetate, 5:1 v/v) to afford the pure N-aryl-4-aminoquinazoline.[2]
Protocol 2: Microwave-Assisted N-arylation
Microwave irradiation significantly accelerates the N-arylation reaction, leading to higher yields in shorter reaction times, making it an efficient and environmentally friendly approach.[1][2][3]
Materials:
-
Substituted 4-chloroquinazoline (1.0 equiv)
-
Substituted aniline or N-methylaniline (1.05 equiv)[4]
-
Solvent system: Tetrahydrofuran (THF) / Water (1:1) or 2-Propanol[1][2]
-
Microwave vial with a stir bar
-
Microwave reactor
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a microwave vial, combine the 4-chloroquinazoline derivative (e.g., 0.24 mmol), the aniline derivative (e.g., 0.26 mmol, 1.05 equiv), and the solvent (e.g., 6 mL of THF/H₂O 1:1).[4]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-40 minutes).[1][3] Optimal power settings may need to be determined, with 60W being a common starting point.[2]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent like a hexanes/ethyl acetate mixture to yield the pure 4-anilinoquinazoline derivative.[4]
Caption: Workflow for microwave-assisted N-arylation of 4-chloroquinazolines.
Data Presentation: Substrate Scope and Yields
The microwave-assisted protocol has been shown to be compatible with a wide range of substituted anilines, affording the corresponding 4-anilinoquinazolines in good to excellent yields.[1]
Table 1: N-arylation of 4-chloro-6-halo-2-phenylquinazolines with various N-methylanilines under microwave irradiation. [1]
| Entry | 4-Chloroquinazoline | Aniline | Product | Reaction Time (min) | Yield (%) |
| 1 | 6-bromo-2-phenyl | 4-methoxy-N-methylaniline | 10a | 10 | 90 |
| 2 | 6-bromo-2-phenyl | 3-methoxy-N-methylaniline | 10b | 10 | 63 |
| 3 | 6-iodo-2-phenyl | 4-methoxy-N-methylaniline | 10c | 10 | 88 |
| 4 | 6-iodo-2-phenyl | 3-methoxy-N-methylaniline | 10d | 10 | 85 |
| 5 | 6-bromo-2-phenyl | 2-methoxy-N-methylaniline | 10e | 20 | 87 |
| 6 | 6-iodo-2-phenyl | 2-methoxy-N-methylaniline | 10f | 20 | 84 |
Table 2: Comparison of Classical and Microwave-Assisted Synthesis of N-arylheterocyclic substituted-4-aminoquinazolines. [2]
| Compound | Method | Reaction Time | Yield (%) |
| 5a | Classical | 12 h | 75 |
| Microwave | 20 min | 92 | |
| 5b | Classical | 12 h | 80 |
| Microwave | 20 min | 96 | |
| 5c | Classical | 12 h | 72 |
| Microwave | 20 min | 89 | |
| 5d | Classical | 12 h | 78 |
| Microwave | 20 min | 94 | |
| 5e | Classical | 12 h | 69 |
| Microwave | 20 min | 85 | |
| 5f | Classical | 12 h | 74 |
| Microwave | 20 min | 91 | |
| 5g | Classical | 12 h | 70 |
| Microwave | 20 min | 88 |
Discussion
The choice between the classical and microwave-assisted protocol will depend on the available equipment and the desired reaction efficiency. The classical method is straightforward but time-consuming.[2] In contrast, the microwave-assisted method offers a significant reduction in reaction time and often leads to improved yields.[2] This is particularly advantageous for high-throughput synthesis in drug discovery programs.
The N-arylation reaction is generally tolerant of a variety of functional groups on both the aniline and the 4-chloroquinazoline core. Electron-donating groups on the aniline tend to facilitate the reaction, while electron-withdrawing groups may require slightly longer reaction times or higher temperatures.[3] Steric hindrance, particularly at the ortho-position of the aniline, can also influence the reaction outcome, sometimes requiring extended reaction times.[3]
Conclusion
The N-arylation of 4-chloroquinazolines is a robust and versatile method for the synthesis of biologically important 4-anilinoquinazoline derivatives. The protocols provided herein offer researchers reliable procedures for accessing these compounds. The microwave-assisted protocol is highly recommended for its efficiency and improved yields. The provided data demonstrates the broad applicability of this methodology for generating libraries of substituted 4-anilinoquinazolines for further investigation in drug discovery and development.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Receptor Tyrosine Kinase (RTK) Inhibitors Using 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Audience: Researchers, scientists, and drug development professionals.
Introduction Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that play critical roles in regulating cellular processes such as growth, proliferation, differentiation, and survival.[1][2] Aberrant activation of RTK signaling pathways is a common feature in many types of cancer.[3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of these receptors have become a cornerstone of modern oncology.
This document focuses on the application of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline , a key heterocyclic intermediate, in the synthesis of potent RTK inhibitors.[4] This quinazoline derivative serves as a crucial building block for synthesizing inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) family, including EGFR (ErbB1) and HER2 (ErbB2).[4][5] Specifically, it is a direct precursor to Erlotinib, a widely used EGFR inhibitor for the treatment of non-small-cell lung cancer (NSCLC) and other cancers.[6][7]
Key Target Kinases and Signaling Pathways
The quinazoline-based inhibitors synthesized from the title compound primarily target EGFR and HER2.
1. Epidermal Growth Factor Receptor (EGFR) Signaling EGFR is a transmembrane receptor that, upon binding to ligands like EGF or TGF-α, undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[8] This activation initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for cell proliferation and survival.[9][10] Dysregulation or mutation of EGFR is implicated in the progression of various cancers.[2]
2. Human Epidermal Growth Factor Receptor 2 (HER2) Signaling HER2 (or ErbB2) is another member of the EGFR family. It is unique as it does not have a known direct ligand. Instead, it acts as a preferred heterodimerization partner for other ligand-bound EGFR family members, such as HER3.[11][12] The HER2/HER3 heterodimer is a particularly potent activator of the PI3K/AKT pathway.[12] Overexpression of HER2, found in 20-30% of invasive breast cancers, leads to constitutive kinase activity, promoting aggressive tumor growth.[11] Lapatinib is a dual TKI that inhibits both EGFR and HER2.[11][13]
Synthetic Chemistry & Workflow
The primary synthetic route utilizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the quinazoline ring facilitates the displacement of the chlorine atom at the C4 position by a nucleophile, typically a substituted aniline.[6] This reaction is the final key step in assembling the core structure of many TKIs.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of Erlotinib using this compound.
Protocol 1: Synthesis of this compound
This protocol describes the chlorination of the precursor 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one. This precursor is considered a key intermediate, and its presence in the final product indicates an incomplete reaction.[14]
-
Materials:
-
Procedure (General):
-
To a reaction flask, add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1.0 eq) and a suitable solvent (e.g., toluene).[6]
-
Add a chlorinating agent such as phosphorus oxychloride (POCl₃) (approx. 1.2 eq) and a base like triethylamine or N,N-diethylaniline (approx. 2.0 eq).[6][16]
-
Heat the reaction mixture to reflux (typically 70-90°C) for 3-8 hours.[6][16] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the excess chlorinating agent and solvent under reduced pressure.
-
Dissolve the residue in a solvent like dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[6]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[6]
-
The product can be purified further by recrystallization or column chromatography if necessary.
-
Protocol 2: Synthesis of Erlotinib
This protocol details the SNAr coupling of the chloro-intermediate with 3-ethynylaniline.
-
Materials:
-
Procedure:
-
Dissolve 3-ethynylaniline and pyridine in isopropanol in a reaction flask under an inert atmosphere.[16]
-
In a separate flask, dissolve this compound in isopropanol.
-
Add the solution of the chloroquinazoline dropwise to the aniline solution.[16]
-
Heat the resulting mixture to reflux for approximately 4 hours. A precipitate may form during this time.[16]
-
Monitor the reaction for completion using TLC.
-
After the reaction is complete, cool the mixture to room temperature or below to encourage precipitation.
-
Filter the solid product, wash with cold solvent (e.g., isopropanol, diethyl ether), and dry under vacuum to obtain Erlotinib (typically as the hydrochloride salt if an acid is present or formed).[16]
-
Purify the crude product by column chromatography or recrystallization as needed to achieve the desired purity.[15]
-
Data Presentation: Reaction Parameters
The following table summarizes representative reaction conditions and yields found in the literature for key synthetic steps.
| Step | Reactants | Reagents/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Chlorination | 6,7-bis(2-methoxyethoxy) quinazolin-4(3H)-one | POCl₃, N,N-diethylaniline | 80-90 | 0.5 | ~86% (as oil) | [16] |
| Chlorination | 6,7-dimethoxyquinazolin-4(3H)-one | SOCl₂, Pyridine, DCM | Reflux | 5 | 98% | [17] |
| SNAr Coupling | 4-Chloro-6,7-bis(2-methoxyethoxy) quinazoline, 3-ethynylaniline | i-PrOH, Pyridine | Reflux | 4 | Not specified | [16] |
| SNAr Coupling | 4-chloro-6,7-dimethoxyquinazoline, 3-chloro-4-fluoroaniline | Isopropanol | Room Temp. | 1 | 98% (over 2 steps) | [17] |
Note: Data for the dimethoxy analogue (precursor to Gefitinib) is included for comparison of similar quinazoline chemistry.[17]
Troubleshooting and Optimization
-
Incomplete Chlorination: A common impurity in the final TKI product is the starting quinazolinone (lactam).[14] This indicates incomplete conversion in Protocol 1. To optimize, ensure anhydrous conditions, as moisture can quench the chlorinating agent. Adjusting reaction time, temperature, or the molar ratio of the chlorinating agent may also improve conversion.[14]
-
Purification: While some procedures result in a product that precipitates with high purity, column chromatography is often required to remove unreacted starting materials or side products.[15] A typical mobile phase for purifying Erlotinib derivatives is a mixture of dichloromethane and methanol.[15]
This compound is a valuable and versatile building block for the synthesis of quinazoline-based RTK inhibitors.[4] The straightforward and high-yielding protocols for its conversion into clinically significant drugs like Erlotinib underscore its importance in medicinal chemistry and drug development. The methodologies presented here provide a solid foundation for researchers engaged in the synthesis and discovery of novel kinase inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 3. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Milan System [milansystem.org]
- 5. medkoo.com [medkoo.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ukm.my [ukm.my]
Application Notes and Protocols for the Characterization of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a key intermediate in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of various cancers.[1] The purity and structural integrity of this intermediate are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the analytical characterization of this compound using state-of-the-art analytical techniques. The methodologies described herein are essential for quality control, stability testing, and regulatory submissions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 183322-18-1 | [1][2] |
| Molecular Formula | C₁₄H₁₇ClN₂O₄ | [1][3] |
| Molecular Weight | 312.75 g/mol | [1][3][4] |
| Appearance | White to off-white or light yellow powder/crystal | [1][5] |
| Solubility | Soluble in DMSO and DMF | [2][5] |
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates. The following protocol is adapted from established methods for the analysis of Erlotinib and its impurities.[6][7]
Experimental Protocol
1.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard and sample
1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH 4.5 (adjusted with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |
| Gradient | 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 244 nm and 222 nm |
| Injection Volume | 10 µL |
1.3. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
1.4. Data Analysis
-
The purity of the sample is determined by comparing the peak area of the main component with the total area of all peaks in the chromatogram.
-
Relative retention times of any impurities should be recorded.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
LC-MS provides high sensitivity and selectivity for the identification and quantification of the target compound and its potential impurities.
Experimental Protocol
2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
This compound reference standard and sample
2.2. LC-MS Conditions
| Parameter | Condition |
| Column | C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
2.3. Mass Spectrometric Parameters (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 313.1 | [To be determined] | [To be determined] |
| (Fragment 1) | 313.1 | [To be determined] | [To be determined] |
2.4. Sample Preparation
-
Prepare stock solutions of the reference standard and sample in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Further dilute the stock solutions with the initial mobile phase composition to the desired concentration range for analysis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CP-335963 = 98 HPLC 183322-18-1 [sigmaaldrich.com]
- 6. This compound | 183322-18-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | 183322-18-1 | TCI AMERICA [tcichemicals.com]
Application Note: HPLC Analysis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Purity
Introduction
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably Erlotinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2] The purity of this intermediate is critical as any impurities can be carried over to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of this compound and the quantification of its potential impurities.
The primary potential process-related impurity is the starting material, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, which can result from incomplete conversion during the chlorination step of the synthesis.[1] This method provides a reliable approach for separating and quantifying this compound from this key impurity and other potential degradation products.
Experimental Protocol
A reverse-phase HPLC method was developed and validated for the purity assessment of this compound.
Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the instrumental parameters and chromatographic conditions.
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Ammonium Formate in Water (pH adjusted to 4.0 with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is used as the diluent.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in 50 mL of diluent to obtain a concentration of about 500 µg/mL.
-
Impurity Stock Solution (6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one): Accurately weigh and dissolve approximately 10 mg of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one reference standard in 100 mL of diluent.
-
System Suitability Solution: Prepare a solution containing 250 µg/mL of this compound and 2.5 µg/mL of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in the diluent.
-
Sample Solution: Accurately weigh and dissolve a quantity of the this compound sample in the diluent to obtain a final concentration of approximately 250 µg/mL.
Data Presentation
The developed HPLC method effectively separates this compound from its potential primary impurity. The retention times and system suitability results are summarized in the table below.
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | ~ 5.8 | < 1.5 | > 2000 |
| This compound | ~ 10.2 | < 1.5 | > 2000 |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The method should demonstrate good specificity, with no interference from the diluent or potential degradation products at the retention times of the analyte and its key impurity.
-
Linearity: The method should be linear over a defined concentration range for both the main component and the impurity, with a correlation coefficient (r²) of > 0.999.
-
Accuracy: The recovery of the impurity should be within an acceptable range (e.g., 98.0% to 102.0%) when spiked into the sample at different concentration levels.
-
Precision: The relative standard deviation (RSD) for the determination of the impurity should be less than 5.0% for both repeatability and intermediate precision.
Visualization
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship: Synthesis of Erlotinib
Caption: Synthesis of Erlotinib from its precursor.
References
Application Notes and Protocols for NMR Spectroscopy of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a key intermediate in the synthesis of several potent tyrosine kinase inhibitors, most notably Erlotinib (Tarceva®), a drug used in the treatment of non-small cell lung cancer and pancreatic cancer.[1][2] The structural integrity and purity of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of this compound. This document provides detailed application notes, including ¹H and ¹³C NMR spectral data, and a comprehensive experimental protocol for acquiring high-quality NMR spectra of this compound.
Molecular Structure
The chemical structure of this compound is presented below:
Caption: Chemical Structure of this compound.
NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data was acquired in deuterochloroform (CDCl₃) as the solvent.[3]
Table 1: ¹H NMR Data of this compound in CDCl₃ [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.85 | s | 1H | H-2 |
| 7.42 | s | 1H | H-5 |
| 7.33 | s | 1H | H-8 |
| 4.30-4.36 | m | 4H | 2 x OCH₂ |
| 3.87-3.91 | m | 4H | 2 x OCH₂ |
| 3.50 | s | 3H | OCH₃ |
| 3.49 | s | 3H | OCH₃ |
Table 2: ¹³C NMR Data of this compound in CDCl₃ [3]
| Chemical Shift (δ) ppm | Assignment |
| 163.33 | C-4 |
| 160.30 | C-7 |
| 158.87 | C-6 |
| 150.42 | C-2 |
| 146.98 | C-8a |
| 143.56 | C-4a |
| 122.24 | C-5 |
| 110.33 | C-8 |
| 102.72 | C-5a |
| 71.46 | OCH₂ |
| 69.99 | OCH₂ |
| 50.34 | OCH₃ |
Experimental Protocols
A generalized workflow for NMR analysis of this compound is depicted below.
Caption: General workflow for NMR analysis.
Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample.
-
Sample Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol for NMR Data Acquisition
-
Instrument Setup: Insert the prepared NMR tube into the spectrometer's sample holder.
-
Locking: Establish a deuterium lock on the CDCl₃ signal.
-
Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 250 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) to compensate for the lower natural abundance of the ¹³C isotope.
-
Protocol for NMR Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to generate the frequency-domain NMR spectra.
-
Phase Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
-
Peak Analysis:
-
¹H NMR: Integrate the peak areas to determine the relative number of protons. Identify the multiplicity (singlet, doublet, triplet, multiplet) and, where possible, measure the coupling constants (J-values).
-
¹³C NMR: Identify the chemical shifts of the carbon signals.
-
-
Structural Assignment: Correlate the processed NMR data with the known structure of this compound to assign each signal to its corresponding nucleus.
Conclusion
The provided NMR data and protocols offer a comprehensive guide for the characterization of this compound. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to confidently verify the identity, structure, and purity of this vital synthetic intermediate, thereby ensuring the quality of downstream products in the drug development pipeline.
References
Application Notes and Protocols for 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a pivotal building block in the synthesis of targeted cancer therapeutics. Its quinazoline core is a privileged scaffold for the development of kinase inhibitors, most notably as a key intermediate in the production of Erlotinib, a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[1][2][3] Beyond its role as a synthetic precursor, this compound and its derivatives have shown intrinsic biological activity, including the inhibition of Aurora kinases and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] These characteristics make it a compound of significant interest in the exploration of novel anticancer agents.
This document provides detailed application notes and experimental protocols relevant to the use of this compound in cancer drug discovery. It is intended to guide researchers in the synthesis of quinazoline-based inhibitors and their subsequent biological evaluation.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 183322-18-1[4][5][6] |
| Molecular Formula | C₁₄H₁₇ClN₂O₄[4][5][7] |
| Molecular Weight | 312.75 g/mol [1][4] |
| Appearance | White to off-white solid powder[4] |
| Solubility | Soluble in DMSO and DMF; poorly soluble in water[4] |
Applications in Cancer Drug Discovery
-
Synthesis of EGFR Inhibitors: The primary application of this compound is in the synthesis of Erlotinib and other 4-anilinoquinazoline derivatives that target EGFR.[1][2][8] The chlorine atom at the 4-position is susceptible to nucleophilic substitution by anilines, allowing for the introduction of various pharmacophores to modulate potency and selectivity against wild-type and mutant forms of EGFR.[4]
-
Development of Multi-Targeted Kinase Inhibitors: The quinazoline scaffold can be modified to develop inhibitors targeting multiple kinases implicated in cancer progression, such as EGFR, VEGFR, and PDGFR.[3][9] This can lead to agents with a broader spectrum of anti-cancer activity.
-
Aurora Kinase Inhibition: Derivatives of this compound have demonstrated inhibitory activity against Aurora kinases, which are key regulators of mitosis.[1][2] Dysregulation of Aurora kinases is common in many cancers, making them attractive therapeutic targets.
-
PDGFR Inhibition: The compound has also been identified as an inhibitor of PDGFR, a receptor tyrosine kinase involved in angiogenesis and tumor growth.[1][2]
-
Precursor for Dual-Targeted Inhibitors: It serves as a precursor for the synthesis of dual receptor tyrosine kinase (RTK) and histone deacetylase (HDAC) inhibitors, representing a novel approach to cancer therapy.[3]
Signaling Pathways
The primary target of inhibitors derived from this compound is the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting these downstream pathways.
Experimental Protocols
Protocol 1: Synthesis of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Erlotinib)
This protocol describes the nucleophilic substitution reaction to synthesize Erlotinib from this compound.
Materials:
-
This compound
-
3-Ethynylaniline
-
Isopropanol (i-PrOH)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction flask, dissolve this compound (1 equivalent) and 3-ethynylaniline (1.1 equivalents) in isopropanol.[10]
-
Add pyridine (1.2 equivalents) or DIPEA to the mixture.[10]
-
Heat the reaction mixture to reflux (approximately 80-90°C) under an inert atmosphere.[10]
-
Stir the reaction for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.[11]
-
Filter the solid precipitate and wash it sequentially with cold isopropanol and water.
-
Dry the product under vacuum to yield N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Erlotinib).
Protocol 2: Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of quinazoline derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, NCI-H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[12]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 3: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This assay measures the direct inhibition of EGFR kinase activity by the synthesized compounds.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add 1 µL of the test compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the EGFR enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.[14]
-
Incubate the reaction for 60 minutes at room temperature.[14]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[14]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Quantitative Data
The following tables summarize the inhibitory activities of various quinazoline derivatives synthesized from or related to this compound.
Table 1: In Vitro Cytotoxicity (IC50) of Quinazoline Derivatives against Cancer Cell Lines
| Compound | Cell Line | EGFR Mutation | IC50 (µM) | Reference |
| Erlotinib | HepG2 | Wild-Type | 25 | [15] |
| Erlotinib | MCF-7 | Wild-Type | 20 | [15] |
| Gefitinib | A549 | Wild-Type | >10 | [15] |
| Compound 8a | MCF-7 | Wild-Type | 0.067 | [16] |
| Compound 8b | MCF-7 | Wild-Type | 0.074 | [16] |
| Compound 9a | HepG2 | Wild-Type | 0.187 | [16] |
| Compound 79 | NCI-H1975 | L858R/T790M | 0.031 | [17] |
Table 2: In Vitro Kinase Inhibitory Activity (IC50) of Quinazoline Derivatives
| Compound | Kinase Target | IC50 (nM) | Reference |
| Erlotinib | EGFR | 2 | [18] |
| Gefitinib | EGFR | 23-79 | [18] |
| Lapatinib | EGFR | 27.06 | [15] |
| Compound 1 | EGFRwt | 20.72 | [15] |
| Afatinib | EGFRwt | 0.6 | [15] |
| Afatinib | EGFR T790M/L858R | 3.5 | [15] |
| Compound 8 | EGFRwt | 0.8 | [15] |
| Compound 8 | EGFR T790M/L858R | 2.7 | [15] |
Conclusion
This compound is a versatile and valuable intermediate in the field of oncology drug discovery. Its utility in the synthesis of potent and selective kinase inhibitors, particularly those targeting the EGFR signaling pathway, is well-established. The protocols and data presented herein provide a framework for researchers to utilize this compound in the development of novel anti-cancer agents. Further exploration of derivatives of this scaffold may lead to the discovery of new therapeutics with improved efficacy and the ability to overcome drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijpcat.com [ijpcat.com]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib [mdpi.com]
- 12. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Anticancer Agents from Quinazoline Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel anticancer agents derived from quinazoline intermediates. This document outlines the key signaling pathways targeted by these compounds, detailed experimental protocols for their evaluation, and a summary of their biological activities.
Introduction to Quinazoline-Based Anticancer Agents
Quinazoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] In oncology, the quinazoline scaffold is a cornerstone for the design of targeted therapies, particularly as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[3][4] Several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, have been successfully developed and approved for the treatment of various cancers, primarily by targeting the Epidermal Growth Factor Receptor (EGFR).[2][5] More recent research has focused on developing quinazoline derivatives that target other key kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), or that act as dual inhibitors, offering the potential for improved efficacy and the ability to overcome drug resistance.[6][7]
Key Signaling Pathways
Quinazoline-based anticancer agents primarily exert their effects by inhibiting key signaling pathways involved in tumorigenesis and angiogenesis. The two most prominent targets are the EGFR and VEGFR signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a pivotal role in regulating cell growth, proliferation, and survival.[8] In many cancers, this pathway is aberrantly activated through EGFR overexpression or mutations.[9] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[10]
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] VEGFR-2 is the primary receptor responsible for mediating the angiogenic effects of VEGF.[11] Quinazoline-based VEGFR inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activation and downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[7][12]
Quantitative Data Presentation
The following tables summarize the in vitro anticancer activity of representative quinazoline derivatives against various cancer cell lines and their inhibitory activity against key kinases.
Table 1: Anticancer Activity (IC50 in µM) of Selected Quinazoline Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Class | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | MGC-803 (Gastric) | HeLa (Cervical) | Reference |
| Gefitinib | 4-Anilinoquinazoline | >10 | 0.015 | 8.9 | - | - | [13] |
| Erlotinib | 4-Anilinoquinazoline | 7.9 | 2.1 | 5.6 | - | - | [13] |
| Compound 9 | Morpholin-3-one fused quinazoline | - | >100 (H358) | - | - | - | [13] |
| Compound 18 | 2-Phenylquinazoline | 2.15 | 3.54 | - | 0.85 | - | [14] |
| Compound 44 | Quinazolinone-imidazolone hybrid | 0.08 | - | - | - | 0.25 | [13] |
| Compound 46 | Quinazoline-isoxazole derivative | 1.98 | 2.31 | 3.24 | - | - | [13] |
| Compound 47 | Quinazoline-isoxazole derivative | 2.15 | 2.64 | 3.51 | - | - | [13] |
| Compound C1 | Tetrahydrobenzo[h]quinazoline | 51.9% inhibition at 62.5 µg/ml | - | - | - | - | [15] |
| Compound C2 | Tetrahydrobenzo[h]quinazoline | 50% inhibition at 62.5 µg/ml | - | - | - | - | [15] |
Table 2: Kinase Inhibitory Activity (IC50 in nM) of Selected Quinazoline Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | EGFR | 2-37 | [13] |
| Erlotinib | EGFR | 2 | [13] |
| Lapatinib | EGFR/HER2 | 10.8/9.2 | [13] |
| Vandetanib | VEGFR-2 | 40 | [12] |
| Compound 9 | EGFR (T790M/L858R) | 15 | [13] |
| SQ2 | VEGFR-2 | 14 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of novel quinazoline-based anticancer agents.
General Workflow for Anticancer Drug Screening
The screening of novel quinazoline derivatives typically follows a multi-step process to assess their therapeutic potential.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. cusabio.com [cusabio.com]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjpmr.com [wjpmr.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
Application of 4-Chloroquinazolines in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 4-chloroquinazolines stand out as crucial intermediates in the synthesis of a wide array of therapeutic agents, particularly in oncology. The reactivity of the chlorine atom at the 4-position allows for facile nucleophilic substitution, enabling the introduction of various functionalities and the generation of diverse chemical libraries for drug discovery. This document provides a detailed overview of the applications of 4-chloroquinazolines, focusing on their role in the development of kinase inhibitors and other anticancer agents.
Key Applications in Medicinal Chemistry
4-Chloroquinazoline derivatives have been extensively explored for their therapeutic potential, primarily as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.
Anticancer Agents
The most significant application of 4-chloroquinazolines is in the development of anticancer drugs. By reacting 4-chloroquinazolines with various anilines, a class of compounds known as 4-anilinoquinazolines is produced. These molecules have been successfully developed as inhibitors of several receptor tyrosine kinases (RTKs) implicated in tumor growth and proliferation.[1]
Key molecular targets for 4-anilinoquinazoline-based drugs include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a common feature in many cancers, including non-small-cell lung cancer (NSCLC) and colorectal cancer. 4-Anilinoquinazolines, such as Gefitinib and Erlotinib, are FDA-approved drugs that competitively inhibit the ATP-binding site of the EGFR tyrosine kinase domain, blocking downstream signaling pathways and inhibiting cell proliferation.[1][2]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs are key mediators of this process. Several 4-anilinoquinazoline derivatives have been developed as potent VEGFR inhibitors, demonstrating anti-angiogenic properties.[1][3]
-
Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is involved in cell growth, proliferation, and migration. Dysregulation of this pathway is associated with various cancers. 4-Anilinoquinazolines have shown inhibitory activity against PDGFR-β.[1]
-
Tubulin Polymerization: Some 4-anilinoquinazoline derivatives, like Verubulin (MPC-6827), act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[1]
The following diagram illustrates the general mechanism of action of 4-anilinoquinazoline-based EGFR inhibitors.
Caption: EGFR Signaling Inhibition by 4-Anilinoquinazolines.
Quantitative Data: Biological Activity of 4-Chloroquinazoline Derivatives
The following table summarizes the in vitro cytotoxic activity of several synthesized 4-anilinoquinazoline derivatives against various cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 10b | HCT-116 | 2.8 | [1] |
| 10b | T98G | 2.0 | [1] |
| Erlotinib | T98G | 21.3 | [1] |
| Gefitinib | T98G | 37.8 | [1] |
| Verubulin | T98G | 0.0002 | [1] |
| Doxorubicin | HCT-116 | 0.04 | [1] |
| Doxorubicin | T98G | 0.1 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloroquinazolines
This protocol outlines a general two-step procedure for the synthesis of 4-chloroquinazolines starting from substituted anthranilamides.
Step 1: Synthesis of Quinazolin-4(3H)-ones
-
To a solution of the appropriate anthranilamide in a suitable solvent (e.g., ethanol), add an aldehyde (e.g., benzaldehyde).
-
Add a dehydrogenating agent, such as iodine.
-
Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).
-
After cooling, the product quinazolin-4(3H)-one is typically collected by filtration and can be used in the next step without further purification.
Step 2: Chlorination of Quinazolin-4(3H)-ones
-
Suspend the quinazolin-4(3H)-one from the previous step in a suitable solvent (e.g., toluene).
-
Add a chlorinating agent, such as thionyl chloride (SOCl2) or a combination of trichloroacetonitrile (Cl3CCN) and triphenylphosphine (PPh3).[1]
-
Reflux the mixture for several hours until the starting material is consumed.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
The crude 4-chloroquinazoline can be purified by recrystallization or column chromatography.
The following diagram illustrates a typical workflow for the synthesis and evaluation of 4-anilinoquinazoline derivatives.
Caption: General workflow for synthesis and evaluation.
Protocol 2: Synthesis of 4-Anilinoquinazolines via N-Arylation
This protocol describes the microwave-assisted N-arylation of 4-chloroquinazolines with various anilines.[1]
-
In a microwave vial, combine the 4-chloroquinazoline (1 equivalent), the desired aniline derivative (1.1-1.5 equivalents), and a suitable solvent system (e.g., THF/H2O).[1]
-
Seal the vial and subject it to microwave irradiation at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-anilinoquinazoline.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, T98G) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (4-anilinoquinazoline derivatives) and a positive control (e.g., Doxorubicin) in cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Conclusion
4-Chloroquinazolines are indispensable building blocks in medicinal chemistry, providing a versatile platform for the synthesis of potent and selective therapeutic agents. Their application has led to the successful development of several FDA-approved anticancer drugs, particularly kinase inhibitors. The straightforward and efficient synthetic routes to 4-chloroquinazolines and their subsequent derivatives, coupled with their significant biological activities, ensure that this scaffold will continue to be a focal point of research in the quest for novel and more effective medicines. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of new 4-chloroquinazoline-based compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. This key intermediate is notably used in the synthesis of the drug molecule Erlotinib hydrochloride.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common starting material is 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.[1][3] This precursor is then chlorinated to yield the desired product.
Q2: What chlorinating agents are typically used for this synthesis?
A2: Phosphorus oxychloride (POCl₃) is a frequently used chlorinating agent for converting the quinazolinone to the 4-chloro derivative.[1][3] Thionyl chloride (SOCl₂) can also be used for the chlorination of quinazoline systems.[4]
Q3: What are the typical physical properties of this compound?
A3: It is a white or grayish-white solid powder at room temperature and pressure.[1] It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), but has poor solubility in water.[1]
Q4: What is the primary application of this compound?
A4: It is a crucial intermediate in the synthesis of Erlotinib, a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase used in cancer therapy.[2][5] The chlorine at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of other functional groups.[1]
Troubleshooting Guide
Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in quinazoline synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.
-
Temperature: Ensure the reaction temperature is optimized for the specific protocol. Some methods may require heating up to 80-90°C.[3]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration and ensure the consumption of the starting material. Reaction times can range from a few hours to over 24 hours.[6]
-
Solvent: The choice of solvent can significantly impact the yield. Toluene is a commonly used solvent for this reaction.[1]
-
-
Reagent Quality and Stoichiometry:
-
Chlorinating Agent: Use fresh or properly stored phosphorus oxychloride. Ensure the correct molar ratio of the chlorinating agent to the starting material is used.
-
Base: Some protocols utilize a base like triethylamine or N,N-diethylaniline to facilitate the reaction.[1][3] The purity and stoichiometry of the base are important.
-
-
Work-up and Purification:
-
Moisture Sensitivity: It is crucial to avoid contact with water during the work-up process, as this can lead to the degradation of the product.[1]
-
Purification Method: Incomplete removal of byproducts or impurities can lower the isolated yield. Purification is often achieved by trituration with a suitable solvent like toluene, followed by filtration.[3]
-
Q2: My final product is impure. What are some common impurities and how can I remove them?
A2: Impurities can arise from unreacted starting materials, byproducts of the chlorination reaction, or degradation of the product.
Common Impurities & Purification Strategies:
-
Unreacted 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one: This can be addressed by ensuring the reaction goes to completion through optimized reaction time and temperature.
-
Hydrolysis Product: If the product comes into contact with water during work-up, it can hydrolyze back to the starting quinazolinone. A water-free work-up is essential.
-
Purification: The crude product can be purified by recrystallization or by triturating with a solvent like toluene to remove impurities.[3] The solid product is then typically filtered and dried.
Data Summary
| Parameter | Method 1 | Method 2 |
| Starting Material | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) |
| Base | Triethylamine | N,N-diethylaniline |
| Solvent | Toluene | Toluene (for trituration) |
| Temperature | 70-80°C | 80-90°C |
| Reaction Time | 3 hours | 30 minutes |
| Reference | Zhang, G. et al.[1] | M. D. Publications Pvt. Ltd.[3] |
Experimental Protocols
Protocol 1: Synthesis using Phosphorus Oxychloride and Triethylamine
This protocol is based on the method described by Zhang, G. et al.[1]
-
To a three-necked flask, add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (40.8 g), phosphorus oxychloride (25.5 g, 167 mmol), and triethylamine (33.7 g, 334 mmol).
-
Add toluene to the flask.
-
Stir the resulting mixture at 70-80°C for 3 hours.
-
After the reaction is complete, remove the excess POCl₃ by rotary evaporation.
-
Crucially, avoid contact with water during the post-treatment process to prevent product degradation.
Protocol 2: Synthesis using Phosphorus Oxychloride and N,N-diethylaniline
This protocol is based on the method described by M. D. Publications Pvt. Ltd.[3]
-
To a reaction flask with magnetic stirring, add N,N-diethylaniline (5.8 g, 38.9 mmol).
-
Add phosphorus oxychloride (30 mL) to the flask.
-
Add 6,7-bis(2-methoxyethoxy)-quinazolin-4(3H)-one (10.0 g, 34 mmol).
-
Immerse the reaction flask in an oil bath preheated to 70°C.
-
Increase the temperature to 90°C over 10 minutes and maintain it at 80-90°C for an additional 30 minutes.
-
Remove most of the excess phosphoryl chloride under reduced pressure.
-
Triturate the resulting dark oil with toluene (3 x 150 mL).
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Synthesis of the target compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | Adheron Theurapeutics [adherontherapeutics.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Erlotinib | 183321-74-6 [smolecule.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Anilinoquinazolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-anilinoquinazoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-anilinoquinazolines?
A1: The most prevalent and efficient method for synthesizing 4-anilinoquinazoline derivatives is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline with a substituted aniline.[1] Microwave-assisted synthesis has become a preferred alternative to traditional heating methods, often resulting in significantly shorter reaction times and improved yields.[1][2]
Q2: Why are 4-anilinoquinazolines significant in drug development?
A2: 4-Anilinoquinazoline derivatives are a crucial class of heterocyclic compounds known for their potent biological activities, particularly as kinase inhibitors. Many compounds with this scaffold have been developed as targeted cancer therapeutics, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] The overexpression or mutation of EGFR is a key factor in the progression of various cancers.[3]
Q3: What is the mechanism of action of 4-anilinoquinazoline-based drugs?
A3: The primary mechanism of action for many biologically active 4-anilinoquinazoline derivatives is the inhibition of the EGFR signaling pathway. These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR. This prevents its autophosphorylation and the subsequent activation of downstream pathways like the RAS/MAPK and PI3K/AKT pathways, which are involved in cell proliferation, growth, and metastasis.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I am experiencing a very low yield or no formation of my desired 4-anilinoquinazoline. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common challenge in the synthesis of 4-anilinoquinazolines. A systematic approach to troubleshooting is essential.
Possible Causes and Solutions:
-
Poor Quality of Starting Materials:
-
4-Chloroquinazoline: Ensure the starting material is pure and has not hydrolyzed. Impurities can lead to side reactions.
-
Aniline: The purity of the aniline is critical. Verify the purity using techniques like NMR or GC-MS. Electron-poor anilines are less nucleophilic and can lead to lower yields and longer reaction times.[5] For such cases, microwave irradiation can be particularly effective.[5]
-
Solvent: The presence of water in the solvent can be detrimental, especially in microwave synthesis. Using anhydrous solvents is recommended.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While conventional methods may require prolonged heating at reflux, microwave synthesis often utilizes specific temperature and power settings for optimal results.[2] A temperature screening may be necessary to find the ideal condition for your specific substrates.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Incomplete consumption of starting materials indicates that a longer reaction time or higher temperature may be needed. Conversely, prolonged reaction times can lead to product degradation.
-
Solvent Choice: 2-Propanol is a commonly used solvent for this reaction.[1] However, other solvents like ethanol or n-butanol have also been reported. The choice of solvent can significantly impact the reaction rate and yield.
-
-
Side Reactions:
-
Hydrolysis of 4-chloroquinazoline: If moisture is present, 4-chloroquinazoline can hydrolyze to quinazolin-4-one, which is unreactive towards the aniline.
-
Dimerization or Polymerization: Under certain conditions, side reactions involving the starting materials can occur.
-
Over-alkylation: If the aniline has other nucleophilic sites, multiple substitutions might occur.
-
-
Product Loss During Workup and Purification:
-
Significant product loss can occur during extraction and purification steps. Ensure complete extraction from the aqueous phase and minimize transfers. Optimize your purification method to reduce losses.
-
Problem 2: Difficulty in Product Purification
Q: I am facing challenges in purifying my 4-anilinoquinazoline product. What are the common issues and how can I resolve them?
A: Purification of 4-anilinoquinazoline derivatives, while often straightforward, can present some challenges.
Common Purification Issues and Solutions:
-
Tailing on Silica Gel Chromatography:
-
The basic nitrogen atoms in the quinazoline and aniline moieties can interact strongly with the acidic silica gel, leading to tailing.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress these interactions.
-
-
Product Instability on Silica Gel:
-
Some sensitive 4-anilinoquinazoline derivatives may decompose on silica gel.
-
Solution: Consider using a less acidic stationary phase like alumina or a different purification technique such as recrystallization or preparative TLC/HPLC.
-
-
Co-elution with Starting Materials or Byproducts:
-
If the polarity of the product is very similar to that of the unreacted aniline or side products, separation by column chromatography can be difficult.
-
Solution: Optimize the eluent system using TLC before running the column. A gradient elution may be necessary. If co-elution persists, consider derivatizing the impurity to alter its polarity or using an alternative purification method.
-
-
Low Solubility of the Product:
-
Some 4-anilinoquinazoline derivatives may have poor solubility in common organic solvents, making purification and handling difficult.
-
Solution: Try a range of solvents or solvent mixtures for recrystallization. For chromatography, dissolve the crude product in a stronger, more polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column.
-
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for N-Arylheterocyclic Substituted-4-aminoquinazolines.
| Entry | Amine | Method | Reaction Time | Yield (%) |
| 1 | 2-Aminopyridine | Conventional | 12 h | 65 |
| Microwave | 20 min | 92 | ||
| 2 | 2-Amino-4-methylpyrimidine | Conventional | 12 h | 68 |
| Microwave | 20 min | 95 | ||
| 3 | 2-Amino-4,6-dimethylpyrimidine | Conventional | 12 h | 72 |
| Microwave | 20 min | 98 | ||
| 4 | 3-Amino-5-methylisoxazole | Conventional | 12 h | 60 |
| Microwave | 20 min | 89 |
Data adapted from a study on microwave-assisted synthesis, demonstrating a significant reduction in reaction time and an increase in yield compared to conventional heating.[2]
Experimental Protocols
Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives
This protocol is a general method adapted for the synthesis of various N-aryl substituted 4-aminoquinazoline compounds.[1]
Materials:
-
4-Chloroquinazoline
-
Substituted aniline
-
2-Propanol (IPA), anhydrous
-
Microwave reactor vials
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 mmol) and the desired substituted aniline (1.2 mmol).
-
Add anhydrous 2-propanol (5 mL) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 60W for 20 minutes. The reaction temperature will typically reach the reflux temperature of 2-propanol.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The resulting solid product can be collected by filtration.
-
Wash the collected solid with cold 2-propanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
If necessary, further purify the product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chlorination of Quinazolinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chlorination of quinazolinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the chlorination of quinazolinones?
A1: The most prevalent side reaction, particularly when using phosphorus oxychloride (POCl₃), is the formation of "pseudodimers." These dimers arise from the reaction between a phosphorylated quinazolinone intermediate and an unreacted quinazolinone molecule.[1] Another common issue is the hydrolysis of the desired 4-chloroquinazoline product back to the starting quinazolinone during aqueous workup. Inadequate control of regioselectivity can also lead to a mixture of halogenated products, especially in palladium-catalyzed reactions.[1]
Q2: My chlorination reaction is not proceeding or is giving a low yield. What are the possible causes and solutions?
A2: Low or no product yield can be attributed to several factors:
-
Inactive Reagents or Catalysts: Ensure all reagents, especially the chlorinating agent and any catalysts (e.g., palladium), are fresh and active. Water can deactivate many reagents, so using anhydrous solvents and reagents is crucial.[1]
-
Poor Substrate Solubility: The quinazolinone starting material must be fully dissolved in the chosen solvent. If solubility is an issue, consider screening alternative solvents.[1]
-
Suboptimal Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, excessively high temperatures can promote side reactions. Temperature optimization is often necessary.[1]
-
Influence of Substituents: Electron-donating groups on the quinazolinone ring generally increase reactivity, while electron-withdrawing groups can significantly decrease it, sometimes requiring harsher reaction conditions.[1]
Q3: How can I minimize the formation of the pseudodimer byproduct when using POCl₃?
A3: Pseudodimer formation can be suppressed by controlling the reaction temperature and ensuring the reaction medium remains basic. The reaction with POCl₃ occurs in two stages: an initial phosphorylation at lower temperatures (below 25°C) followed by chlorination at higher temperatures (70-90°C).[1][2] By performing the initial phosphorylation under basic conditions (e.g., using a tertiary amine with a pKa > 9) and at a controlled low temperature, the formation of the pseudodimer can be minimized before proceeding to the higher temperature required for the chlorination step.[1][2]
Q4: During workup, I am isolating my starting quinazolinone instead of the chlorinated product. Why is this happening and how can I prevent it?
A4: This is a common issue caused by the hydrolysis of the 4-chloroquinazoline product, which is sensitive to water, especially under acidic conditions. Pouring the reaction mixture directly into water can lead to rapid hydrolysis. To prevent this, it is recommended to first remove the excess chlorinating agent under reduced pressure. The subsequent quenching should be performed carefully at low temperatures (e.g., 0°C) by pouring the reaction mixture onto a cold basic solution, such as sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide (NH₄OH), to neutralize any generated acid.
Q5: Which chlorinating agent should I choose for my quinazolinone substrate?
A5: The choice of chlorinating agent depends on the specific quinazolinone substrate and the desired reaction conditions.
-
Phosphorus oxychloride (POCl₃) is a common and effective reagent, often used in excess as both the reagent and solvent. It is particularly useful for substrates that are difficult to chlorinate.
-
Thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) is another widely used system that can provide high yields and may be considered a less harsh alternative to POCl₃ for some substrates.
-
Triphenylphosphine (PPh₃) in combination with a chlorine source like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid offers a milder, non-acidic alternative.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive or wet reagents/solvents. | Use fresh, anhydrous reagents and solvents. Ensure the quinazolinone starting material is thoroughly dried. |
| Poor solubility of the starting material. | Screen for a more suitable solvent (e.g., DMF, acetonitrile, toluene). | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Presence of strong electron-withdrawing groups on the quinazolinone. | Consider using a more potent chlorinating agent (e.g., POCl₃/PCl₅) or harsher reaction conditions (higher temperature, longer reaction time). | |
| Formation of Multiple Products (Poor Regioselectivity) | Suboptimal reaction conditions for substituted quinazolinones. | Systematically screen different catalysts, solvents, and temperatures to optimize for the desired regioisomer. |
| Incorrect choice of halogenating agent. | Try a different chlorinating agent that may offer better selectivity for your specific substrate. | |
| Product Hydrolyzes Back to Starting Material During Workup | Aqueous workup under acidic conditions. | Remove excess chlorinating agent under vacuum before workup. Quench the reaction mixture by adding it to a cold (0°C) basic solution (e.g., NaHCO₃ solution). |
| Formation of Pseudodimer Byproduct (with POCl₃) | Reaction conditions favor the reaction between phosphorylated intermediate and unreacted quinazolinone. | Control the temperature during the initial phosphorylation step (< 25°C) and maintain basic conditions throughout the addition of POCl₃.[1][2] |
Data Presentation: Comparison of Chlorination Methods
| Chlorinating Agent/System | Typical Reaction Conditions | Reported Yield Range | Key Advantages | Potential Drawbacks |
| POCl₃ | Reflux, often without additional solvent, 70-110°C, 2-8 hours. | 86% | Powerful reagent, effective for deactivated substrates. | Harsh conditions, potential for pseudodimer formation, difficult workup. |
| POCl₃ / PCl₅ | Fused on a water bath, 6-8 hours. | - | Increased reactivity for very unreactive substrates. | Very harsh conditions, significant side product formation possible. |
| SOCl₂ / cat. DMF | Reflux in excess SOCl₂ or an inert solvent (e.g., CH₂Cl₂), 2-6 hours. | 77-96% | Generally high yielding, often cleaner than POCl₃. | SOCl₂ is toxic and requires careful handling. |
| PPh₃ / Trichloroisocyanuric Acid | - | 89% | Milder, non-acidic conditions. | May not be suitable for all substrates, requires separation from triphenylphosphine oxide byproduct. |
Note: Yields are highly substrate-dependent and the values presented are based on specific examples found in the literature. Optimization is often necessary for a new substrate.
Experimental Protocols
Protocol 1: Chlorination of Quinazolin-4(3H)-one using POCl₃
-
To 340 mg (2.36 mmol) of quinazolin-4(3H)-one, add 8 mL of phosphorus oxychloride (POCl₃).
-
Heat the mixture at 110°C for 2 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess POCl₃ under reduced pressure.
-
Carefully partition the crude residue between dichloromethane (CH₂Cl₂) and a cold (0°C) 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 4-chloroquinazoline. A reported yield for this procedure is 86%.
Protocol 2: Chlorination of Quinazolin-4(3H)-one using SOCl₂/DMF
-
Dissolve 0.1 mol of quinazolin-4(3H)-one in 50 mL of thionyl chloride (SOCl₂).
-
To the stirring suspension at room temperature, add 1 mL of N,N-dimethylformamide (DMF) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water with stirring.
-
Continue stirring for approximately 30 minutes to ensure complete precipitation of the product.
-
Filter the solid, wash it with water, and then with anhydrous diethyl ether to obtain 4-chloroquinazoline. A reported yield for a similar procedure is 92.7%.
Mandatory Visualizations
Caption: Reaction pathway for the chlorination of quinazolinone using POCl₃.
Caption: Troubleshooting workflow for quinazolinone chlorination.
References
Technical Support Center: Optimizing Erlotinib Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Erlotinib. Our aim is to help you optimize reaction conditions, increase yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Erlotinib, providing actionable solutions in a question-and-answer format.
Issue 1: High Levels of Lactam Impurity in the Final Product
Q1: What is the Erlotinib lactam impurity and why is it present in my final product?
A1: The Erlotinib lactam impurity, chemically known as 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, is a key intermediate in the synthesis of Erlotinib.[1] Its presence in the final product typically indicates an incomplete chlorination reaction or carry-over from this previous synthetic step.[1] Controlling the levels of this impurity is crucial as it can reduce the overall yield and purity of your Erlotinib, and potentially impact the safety and efficacy profile of the drug.
Q2: How can I minimize the formation of the lactam impurity?
A2: Minimizing the lactam impurity requires optimizing two key stages of the synthesis: the chlorination of the quinazolinone intermediate and the subsequent coupling reaction with 3-ethynylaniline.
-
Optimize Chlorination: Incomplete conversion of the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one to the 4-chloroquinazoline intermediate is a primary cause of lactam impurity. To enhance this step, you should:
-
Enhance Coupling Reaction Efficiency: An inefficient final coupling step can also contribute to the presence of unreacted intermediates. To improve this:
Issue 2: Low Overall Yield of Erlotinib
Q3: My overall yield for Erlotinib synthesis is consistently low. Which steps are the most critical to optimize for yield improvement?
A3: The key steps that significantly impact the overall yield are the cyclization, chlorination, and amination reactions.[2] One reported optimized process achieves a total yield of 72.9% with a purity of 99.84%.[2]
-
Cyclization Reaction: For the synthesis of the quinazolinone intermediate, optimal conditions have been reported as a molar ratio of starting material to formamide to ammonium formate of 1:5:1, with a reaction time of 15 hours at 120 °C.[2]
-
Chlorination Reaction: The choice of chlorinating agent is crucial. Phosphorus oxychloride (POCl₃) has been identified as an effective choice.[2]
-
Amination Reaction: In the final coupling step, an optimized ratio of the 4-chloroquinazoline intermediate to 3-ethynylaniline is 1:1.1, with a reaction time of 6 hours.[2]
Issue 3: Formation of Other Process-Related Impurities
Q4: Besides the lactam impurity, what other impurities can form during Erlotinib synthesis?
A4: During the synthesis of Erlotinib, several other process-related impurities can be generated. These can arise from side reactions, unreacted starting materials, or degradation products.[3] Some identified impurities include structural isomers where a chloroethoxy group replaces a methoxyethoxy group at either the 6 or 7 position of the quinazoline ring.[4] The formation of these impurities is often attributed to the reaction conditions, particularly the presence of water and the nucleophilic attack of chloride ions.[4]
Q5: How can I identify and control these other impurities?
A5: The International Conference on Harmonisation (ICH) guidelines state that any impurity exceeding 0.1% must be identified and quantified.[4]
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for detecting and quantifying impurities.[4]
-
Spectroscopic Identification: Impurities can be isolated (e.g., by column chromatography) and their structures confirmed using techniques like ¹H and ¹³C-NMR, and mass spectrometry.[4]
-
Process Control: To control the formation of these impurities, it is essential to maintain strict control over reaction conditions, including temperature, reaction time, and the purity of starting materials and reagents.[1][3] Robust purification techniques, such as recrystallization or column chromatography, are also necessary to remove any impurities that do form.[1]
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for key steps in Erlotinib synthesis based on published data.
Table 1: Optimized Cyclization Reaction Conditions [2]
| Parameter | Optimized Value |
| Molar Ratio (Starting Material:Formamide:Ammonium Formate) | 1:5:1 |
| Reaction Temperature | 120 °C |
| Reaction Time | 15 hours |
Table 2: Optimized Chlorination Reaction Conditions [1]
| Parameter | Recommended Conditions |
| Chlorinating Agent | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) |
| Molar Ratio (Chlorinating Agent:Lactam) | 1.5 - 3.0 equivalents |
| Solvent | Anhydrous high-boiling point aprotic solvent (e.g., Toluene) |
| Temperature | Reflux (typically 110-120 °C for Toluene) |
| Reaction Time | 2 - 4 hours |
Table 3: Optimized Amination (Coupling) Reaction Conditions [1][2]
| Parameter | Recommended Conditions |
| Molar Ratio (Intermediate:3-Ethynylaniline) | 1:1.1 - 1:1.5 |
| Base | Pyridine or N,N-diisopropylethylamine (1.1-1.5 equivalents) |
| Solvent | Isopropanol or other suitable protic solvent |
| Temperature | Reflux (typically 80-90 °C) |
| Reaction Time | 4 - 6 hours |
Experimental Protocols
Protocol 1: Optimized Chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one [1]
This protocol describes an optimized method for the conversion of the lactam intermediate to the corresponding 4-chloroquinazoline, a crucial step for minimizing the carry-over of the lactam impurity.
Materials:
-
6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1 equivalent).
-
Add anhydrous toluene to form a slurry.
-
Slowly add thionyl chloride (2-3 equivalents) or phosphorus oxychloride (1.5-2.5 equivalents) to the slurry at room temperature.
-
Heat the reaction mixture to reflux (typically 110-120°C for toluene) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
After completion, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice water.
-
Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Optimized Coupling of this compound with 3-Ethynylaniline [1]
This protocol focuses on driving the final SNAr reaction to completion to minimize unreacted 4-chloroquinazoline.
Materials:
-
This compound
-
3-Ethynylaniline
-
Isopropanol
-
A suitable base (e.g., pyridine, N,N-diisopropylethylamine)
Procedure:
-
Dissolve this compound (1 equivalent) and 3-ethynylaniline (1.1-1.5 equivalents) in isopropanol in a reaction flask.
-
Add the base (1.1-1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC or HPLC to ensure the complete consumption of the 4-chloroquinazoline.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the solid, wash with cold isopropanol, and then with a non-polar solvent like hexane to remove any remaining impurities.
-
Dry the product under vacuum to obtain Erlotinib.
-
Further purification can be achieved by recrystallization from a suitable solvent system if required.
Visualizations
Caption: General workflow for the synthesis of Erlotinib.
Caption: Troubleshooting decision tree for minimizing lactam impurity.
References
degradation of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a key organic synthetic intermediate.[1] Its principal application is in the pharmaceutical industry as a precursor for the synthesis of various drug molecules, most notably as an intermediate in the manufacture of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib hydrochloride.[1]
Q2: What are the primary causes of degradation for this compound?
The primary cause of degradation for this compound is hydrolysis. The chloro group at the 4-position of the quinazoline ring is susceptible to nucleophilic attack by water, leading to its replacement with a hydroxyl group. This process can be accelerated by the presence of acids or bases. Exposure to moisture and certain solvents can also contribute to its degradation. During its synthesis, it is crucial to avoid contact with water during the post-treatment process to prevent degradation.[1]
Q3: What is the main degradation product of this compound?
The main degradation product resulting from hydrolysis is 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one . This occurs when the 4-chloro group is replaced by a hydroxyl group, which then likely tautomerizes to the more stable quinazolinone form.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
To ensure the stability and longevity of this compound, it is recommended to store the compound at -20°C in a tightly sealed container, away from moisture and light .[2] Proper storage is critical to prevent hydrolysis and other potential degradation pathways.
Q5: In which solvents is this compound soluble and are there any concerns about stability in these solvents?
This compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), but has poor solubility in water.[1] While soluble in DMSO, some studies on similar quinazoline derivatives have shown instability in this solvent over time. Therefore, for long-term storage of solutions, it is advisable to use aprotic solvents and to prepare solutions fresh for immediate use whenever possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low purity of this compound detected upon receipt or after short-term storage. | - Improper storage conditions (exposure to moisture, light, or elevated temperatures).- Contamination of the storage container. | - Ensure the compound is stored at -20°C in a tightly sealed, opaque container with a desiccant.- Verify the integrity of the container seal.- Perform a purity analysis (e.g., HPLC) upon receipt and before use. |
| Inconsistent or low yields in reactions using this compound as a starting material. | - Degradation of the starting material due to hydrolysis.- Presence of moisture in the reaction solvent or other reagents. | - Use freshly opened or properly stored this compound.- Employ anhydrous solvents and reagents for the reaction.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of an unexpected peak in HPLC analysis of a reaction mixture. | - Formation of the hydrolysis product, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.- Side reactions due to impurities in the starting material or reagents. | - Synthesize or procure a standard of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one to confirm the identity of the impurity peak.- Re-purify the starting material if necessary.- Ensure all reagents are of high purity and anhydrous. |
| The solid material has changed in color or appearance (e.g., from white/off-white to yellowish). | - Potential degradation of the compound. | - While a slight color change may not always indicate significant degradation, it is advisable to re-analyze the purity of the material before use.- If significant degradation is confirmed, the material should be discarded. |
Data Presentation
Table 1: Summary of Stability and Degradation Factors for this compound
| Factor | Condition | Effect on Stability | Primary Degradation Product | Prevention Strategy |
| Moisture/Water | Presence of water, especially at elevated temperatures. | Highly susceptible to degradation. | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | Store in a desiccated environment; use anhydrous solvents. |
| pH | Acidic or basic conditions. | Catalyzes hydrolysis. | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | Maintain neutral pH in solutions; use buffered systems if necessary for experiments. |
| Temperature | Elevated temperatures. | Accelerates the rate of degradation. | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | Store at -20°C. |
| Light | Exposure to UV or ambient light. | Potential for photodegradation (though specific data is limited for this compound). | Potential various photoproducts. | Store in an opaque or amber container. |
| Solvents | Protic solvents (e.g., alcohols) or prolonged storage in DMSO. | Can facilitate degradation. | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one and other potential solvoadducts. | Use aprotic solvents; prepare solutions fresh. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment and Detection of Hydrolytic Degradation
This protocol describes a general HPLC method that can be adapted to assess the purity of this compound and detect the presence of its primary hydrolysis product, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Elution: Gradient elution. A typical gradient could be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20-22 min: Linear gradient back to 95% A, 5% B
-
22-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Standard Preparation: Prepare a standard solution of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in the same manner to determine its retention time for positive identification.
Protocol 2: Forced Degradation Study (Hydrolysis)
This protocol outlines a procedure to intentionally degrade this compound under acidic, basic, and neutral conditions to understand its degradation profile.
-
Sample Preparation: Prepare three separate solutions of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).
-
Degradation Conditions:
-
Acidic Hydrolysis: To one solution, add an equal volume of 0.1 M Hydrochloric Acid (HCl).
-
Basic Hydrolysis: To the second solution, add an equal volume of 0.1 M Sodium Hydroxide (NaOH).
-
Neutral Hydrolysis: To the third solution, add an equal volume of purified water.
-
-
Incubation: Incubate all three solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). A control sample of the compound in the organic solvent should also be kept under the same conditions.
-
Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by the HPLC method described in Protocol 1 to determine the extent of degradation and identify the degradation products by comparing their retention times with that of the standard.
Visualizations
Caption: Primary degradation pathway of this compound.
References
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution of 4-Chloroquinazolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines, a critical reaction in the synthesis of many pharmacologically important molecules.[1] Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during your experiments.
Troubleshooting Guides & FAQs
Issue 1: Low or No Product Formation
Question: I am observing very low or no conversion of my 4-chloroquinazoline starting material. What are the likely causes and how can I improve the yield?
Answer: Low or no product formation in the SNAr of 4-chloroquinazolines can stem from several factors. Here's a breakdown of potential causes and actionable troubleshooting steps:
-
Insufficient Reactivity of the Nucleophile: The nature of the nucleophile is paramount. Weakly nucleophilic species, such as electron-poor anilines, may exhibit sluggish reactivity.[2]
-
Troubleshooting:
-
Increase Nucleophilicity with a Base: For amine or alcohol nucleophiles, the addition of a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH, or an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) can deprotonate the nucleophile, significantly increasing its reactivity.[3][4]
-
Use a Stronger Nucleophile: If possible, consider using a more potent nucleophile. For instance, thiols are generally excellent nucleophiles for SNAr reactions.[4]
-
Excess Nucleophile: In some cases, using the amine nucleophile in excess can serve as both the reactant and the base.[3]
-
-
-
Suboptimal Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[4][5]
-
Troubleshooting:
-
Gradual Temperature Increase: If the reaction is proceeding slowly at room temperature, incrementally increase the heat. Common temperature ranges are often between 70-120°C.[1][4]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, especially for less reactive nucleophiles.[2]
-
Monitoring: It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal temperature that maximizes product formation without leading to decomposition.[1][5]
-
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions by influencing the solubility of reactants and the reactivity of the nucleophile.[6][7]
-
Troubleshooting:
-
Prefer Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile are often preferred.[4] These solvents effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive.[4]
-
Avoid Protic Solvents (in some cases): Polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, which can stabilize it and reduce its reactivity.[6][8][9] However, mixtures of polar aprotic and protic solvents (e.g., THF/water) have been shown to be effective in some base-free protocols.[2]
-
Solvent Screening: If yield remains low, performing small-scale reactions in a variety of solvents can help identify the optimal medium for your specific substrates.[7]
-
-
-
Steric Hindrance: Bulky substituents on either the 4-chloroquinazoline or the nucleophile (especially at the ortho-position of anilines) can impede the reaction.[2]
-
Troubleshooting:
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of unintended side products. How can I improve the selectivity and isolate my desired product?
Answer: The formation of side products is a common challenge. Here are some potential causes and solutions:
-
Di-substitution: If your quinazoline scaffold has other reactive sites (e.g., a chlorine at the 2-position), di-substitution can occur, especially under harsh conditions.[3][10] The C4 position is generally more reactive than the C2 position.[10][11]
-
Troubleshooting:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nucleophile.[4]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity for the more reactive C4 position.[4][10] Milder conditions are typically sufficient for substitution at C4, while C2 substitution often requires higher temperatures.[3][10]
-
-
-
Decomposition: High temperatures can lead to the decomposition of starting materials or the final product.[4][5]
-
Troubleshooting:
-
Find the Optimal Temperature: Carefully screen temperatures to find a balance between a reasonable reaction rate and minimal decomposition.[5]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
Issue 3: Difficult Purification
Question: I am struggling to purify my final product from the reaction mixture. What strategies can I use?
Answer: Effective purification is key to obtaining a high-quality final compound.
-
Work-up Procedure:
-
Purification Techniques:
-
Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical; you need a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[1][7]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the standard method.[1][7] A systematic screening of eluents (e.g., gradients of hexane and ethyl acetate) will be necessary to achieve good separation.[7]
-
Data Presentation: Reaction Condition Optimization
The following table summarizes typical reaction conditions and their impact on yield for the nucleophilic substitution of 4-chloroquinazolines with various amines.
| Nucleophile Type | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Primary Aliphatic Amine | Ethanol | - | Reflux | 4-12 | Moderate to Good | [2] |
| Electron-Rich Aniline | Isopropanol | - | Reflux | 4 | Good | [12] |
| Electron-Poor Aniline | DMF | K₂CO₃ | 120 | 12-24 | Moderate to Good | [4] |
| N-Methylaniline | THF/H₂O (1:1) | None (Base-free) | 100-120 (Microwave) | 0.17-1 | Good to Excellent | [2] |
| Benzylamine | Isopropanol | TEA | Reflux | 4 | Good | [12] |
| Various Amines | Dioxane | DIPEA | 80 | 12 | Good | [3] |
Note: Yields are generalized and can vary significantly based on the specific substituents on both the quinazoline and the nucleophile.
Experimental Protocols
General Protocol for Nucleophilic Substitution (Conventional Heating)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-chloroquinazoline (1.0 mmol), the amine nucleophile (1.0-1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol), if required.[4]
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, 10 mL).[4]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time (typically 4-24 hours).[3][4]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (e.g., 50 mL).[4]
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under a vacuum.[4]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][4]
General Protocol for Microwave-Assisted Nucleophilic Substitution
-
Reaction Setup: In a microwave-safe vial, combine the 4-chloroquinazoline (1.0 mmol) and the amine nucleophile (1.0-1.2 mmol).
-
Solvent Addition: Add the chosen solvent system (e.g., THF/H₂O 1:1).[2]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to the specified temperature (e.g., 100-120°C) for the optimized time (e.g., 10-60 minutes).[2]
-
Work-up and Purification: After cooling, isolate and purify the product using the methods described in the conventional heating protocol.[1]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in SNAr reactions.
General Experimental Workflow
Caption: A streamlined workflow for the nucleophilic substitution of 4-chloroquinazolines.
Factors Influencing Reaction Outcome
Caption: Key factors that influence the outcome of the substitution reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Facile Preparation of 4-Substituted Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
avoiding impurities in the synthesis of quinazoline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and managing impurities during the synthesis of quinazoline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of quinazoline derivatives, providing insights into the formation of impurities and strategies for their mitigation.
Issue 1: Formation of Quinazolinone Byproducts in Niementowski Reaction
Q: I am attempting to synthesize a 4-substituted quinazoline using the Niementowski reaction (from anthranilic acid and an amide), but I am observing a significant amount of the corresponding 4-oxo-3,4-dihydroquinazoline (quinazolinone) byproduct. How can I minimize its formation?
A: The formation of quinazolinone byproducts is a common challenge in the Niementowski synthesis, particularly when using formamide to synthesize the parent quinazoline-4(3H)-one.[1][2] The reaction pathway can be influenced by the reaction conditions.
Troubleshooting Strategies:
-
Excess Formamide: In syntheses targeting the quinazoline core, using an excess of formamide can favor the formation of the desired product over the quinazolinone.[1]
-
pH Adjustment: The pH of the reaction mixture can influence the reaction pathway. Careful control of acidic or basic conditions may be necessary to suppress the formation of the quinazolinone.[1]
-
Reaction Temperature and Time: The Niementowski synthesis often requires high temperatures, which can promote side reactions.[3]
-
Recommendation: Optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Start with the reported conditions and adjust as needed. Microwave-assisted synthesis can sometimes offer better control and reduce reaction times, potentially minimizing byproduct formation.
-
Issue 2: Incomplete Cyclization and Formation of Intermediates
Q: My reaction is not going to completion, and I am isolating intermediates that have not fully cyclized to the quinazoline ring. What are the possible causes and how can I drive the reaction to completion?
A: Incomplete cyclization is a frequent issue that can be attributed to several factors, including suboptimal reaction conditions and the stability of the intermediate.[3][4]
Troubleshooting Strategies:
-
Increase Reaction Time and/or Temperature: The cyclization step may have a high activation energy.
-
Effective Cyclizing Agent: The choice and amount of the cyclizing agent (if applicable) are critical.
-
Recommendation: Ensure the cyclizing agent is fresh and used in the correct stoichiometric amount. In some cases, a stronger cyclizing agent may be required.
-
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can often drive reactions to completion more efficiently than conventional heating.
Issue 3: Dimerization or Polymerization of Starting Materials
Q: I am observing high molecular weight impurities in my crude product, suggesting dimerization or polymerization. How can I prevent this?
A: Dimerization and polymerization are common side reactions, especially at elevated temperatures.[4]
Troubleshooting Strategies:
-
Lower Reaction Temperature: High temperatures can promote intermolecular reactions.
-
Recommendation: If feasible for the specific reaction, try lowering the reaction temperature.[4]
-
-
Use a More Dilute Solution: High concentrations of reactants can increase the likelihood of intermolecular side reactions.
-
Recommendation: Perform the reaction at a lower concentration.[4]
-
Issue 4: Hydrolysis of the Quinazoline Ring
Q: My final product appears to be degrading, and I suspect hydrolysis of the quinazoline ring. Under what conditions does this occur, and how can it be avoided?
A: The quinazoline ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions, especially at elevated temperatures, which can lead to ring-opening.[3] Boiling quinazoline with hydrochloric acid, for instance, can yield o-aminobenzaldehyde, ammonia, and formic acid.[3]
Troubleshooting Strategies:
-
Control of pH: Avoid harsh acidic or basic conditions during workup and purification.
-
Recommendation: Maintain a neutral or near-neutral pH whenever possible. If an acid or base is required, use it at a low temperature and for the shortest possible time.
-
-
Temperature Management: Elevated temperatures can accelerate hydrolysis.
-
Recommendation: Perform workup and purification steps at or below room temperature if hydrolysis is a concern.[3]
-
Issue 5: Formation of Regioisomers
Q: My synthesis is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of my reaction?
A: The formation of regioisomers is possible depending on the substitution pattern of the reactants.[3]
Troubleshooting Strategies:
-
Careful Selection of Starting Materials: The directing effects of substituents on the starting materials can influence the regioselectivity of the cyclization.
-
Recommendation: Choose starting materials that favor the formation of the desired isomer based on known electronic and steric effects.
-
-
Optimization of Reaction Conditions: The choice of catalyst, solvent, and temperature can sometimes influence the isomeric ratio.
-
Recommendation: A screening of different reaction conditions may be necessary to find the optimal parameters for the desired regioselectivity.
-
Data Presentation: Impact of Reaction Conditions on Quinazoline Synthesis
The following table summarizes the impact of various reaction parameters on the yield of quinazoline derivatives, which can indirectly indicate the extent of impurity formation. Optimizing these conditions is key to maximizing the yield of the desired product and minimizing byproducts.
| Parameter | Variation | General Impact on Yield and Purity | Reference(s) |
| Catalyst | Lewis acids (e.g., BF₃·OEt₂), transition metals (e.g., Cu(I), Pd(II)), Iodine | The choice of catalyst can significantly enhance reaction rate and selectivity, leading to higher yields and purity. | [5] |
| Solvent | Polar aprotic (e.g., DMF), polar protic (e.g., ethanol), non-polar (e.g., toluene) | Solvent polarity can influence reactant solubility and reaction pathways. In some cases, solvent-free conditions, especially with microwave irradiation, provide excellent yields. | [5] |
| Temperature | Room temperature to >150°C | Higher temperatures can increase reaction rates but may also promote side reactions like dimerization. Optimization is crucial. | [3][4] |
| Reaction Time | Minutes (microwave) to several hours (conventional heating) | Insufficient time leads to incomplete reactions, while excessively long times can lead to product degradation or side product formation. | [3] |
| Atmosphere | Air, Inert (Nitrogen, Argon) | For reactions sensitive to oxidation, such as those involving certain transition metal catalysts, an inert atmosphere is crucial to prevent the formation of oxidized byproducts. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Recrystallization
Recrystallization is an effective technique for purifying solid quinazoline derivatives from soluble impurities.[6]
-
Solvent Selection: Choose a solvent or solvent system in which the quinazoline derivative is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents include ethanol, methanol, ethyl acetate, and mixtures like ethanol/water.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: General Procedure for Purification by Column Chromatography
Column chromatography is a versatile method for separating quinazoline derivatives from impurities with different polarities.[6]
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.
-
Eluent Selection: Determine a suitable solvent system (eluent) using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal eluent should provide a retention factor (Rf) of ~0.2-0.4 for the desired compound.[6]
-
Column Packing: Prepare a slurry of the silica gel in the initial eluent and pour it into the column, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, is often used to separate compounds with a wide range of polarities.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield/High Impurity
Caption: A logical workflow for troubleshooting low yields and high impurity levels in quinazoline synthesis.
Diagram 2: Common Impurity Formation Pathways
Caption: A diagram illustrating the potential pathways leading to common impurities during quinazoline synthesis.
References
Technical Support Center: Scale-Up Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Parameters and Optimization
Question 1: We are observing a lower than expected yield upon scaling up the synthesis of this compound from 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one. What are the likely causes and how can we mitigate this?
Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors that are less pronounced on a smaller scale. These include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.
-
Reagent Addition Rate: The rate of adding reagents, especially in exothermic reactions, becomes critical. A rate that is too fast can cause temperature spikes, leading to impurity formation.
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to incomplete conversion of the starting material.
Troubleshooting Steps:
-
Improve Agitation: Ensure the reactor's stirring mechanism is adequate for the batch size to maintain a homogenous mixture.
-
Controlled Reagent Addition: Add phosphorus oxychloride (POCl₃) portion-wise or via a controlled-rate addition pump to manage the exotherm.
-
Temperature Monitoring: Utilize multiple temperature probes within the reactor to monitor for any temperature gradients.
-
Reaction Monitoring: Regularly sample the reaction mixture and analyze by HPLC or TLC to track the consumption of the starting material and the formation of the product.
Question 2: During the chlorination step with phosphorus oxychloride (POCl₃), we are observing the formation of a significant amount of a high molecular weight impurity. What is this impurity and how can we prevent its formation?
Answer: The high molecular weight impurity is likely a pseudodimer formed from the reaction between a phosphorylated intermediate and the unreacted starting material, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.
Prevention Strategy:
The reaction of quinazolinones with POCl₃ occurs in two stages.[1][2] An initial phosphorylation occurs at a lower temperature, followed by chlorination at a higher temperature. To suppress pseudodimer formation, it is crucial to ensure the first stage (phosphorylation) goes to completion before heating the reaction mixture.
-
Two-Stage Temperature Profile:
-
Add POCl₃ at a lower temperature (e.g., < 25 °C) in the presence of a suitable base to facilitate the formation of the phosphorylated intermediate.[1][2]
-
Once the formation of the intermediate is complete (as confirmed by in-process controls), slowly ramp up the temperature to 70-90 °C to drive the chlorination.[1][2]
-
Section 2: Work-up and Purification
Question 3: The quenching of the reaction mixture with water is highly exothermic and difficult to control on a large scale. Are there alternative, safer quenching methods?
Answer: Direct quenching of excess POCl₃ with water is indeed hazardous on a large scale. Alternative methods are recommended:
-
Solvent Distillation: Before quenching, distill off the excess POCl₃ under reduced pressure. This significantly reduces the amount of reactive material to be quenched.
-
Reverse Quench: Slowly add the reaction mixture to a cooled vessel containing a mixture of an appropriate organic solvent (e.g., toluene, dichloromethane) and a mild aqueous base (e.g., saturated sodium bicarbonate solution). This allows for better temperature control.
-
Non-Aqueous Work-up: Consider quenching with a high-boiling point alcohol, such as isopropanol, followed by distillation.
Question 4: We are struggling with the purification of this compound on a multi-kilogram scale. Column chromatography is not a viable option. What are the recommended purification strategies?
Answer: Large-scale purification should focus on crystallization and extraction techniques.
-
Recrystallization: This is the most effective method for purifying solid organic compounds at scale. A systematic solvent screening should be performed to identify a suitable solvent or solvent system that provides good recovery and effectively removes key impurities. Potential solvents include isopropanol, acetonitrile, or toluene/heptane mixtures.
-
Slurry Washes: Slurrying the crude product in a solvent in which the product has low solubility but the impurities are reasonably soluble can be an effective purification step.
-
Liquid-Liquid Extraction: During the work-up, a series of extractions with an appropriate organic solvent and washes with aqueous solutions (e.g., brine, dilute base) can help remove water-soluble impurities and unreacted reagents.
Section 3: Safety Considerations
Question 5: What are the primary safety concerns when handling phosphorus oxychloride (POCl₃) on a large scale, and what precautions should be taken?
Answer: Phosphorus oxychloride is a highly corrosive and toxic substance. Key safety considerations include:
-
Reactive Hazards: It reacts violently with water, releasing heat and toxic gases (hydrochloric acid and phosphoric acid fumes).
-
Health Hazards: It is a strong irritant to the skin, eyes, and respiratory tract. Inhalation can cause severe respiratory damage.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a full-face shield, and a respirator with an acid gas cartridge.
-
Engineering Controls: Conduct all operations in a well-ventilated fume hood or a closed system. Have an emergency shower and eyewash station readily accessible.
-
Spill Management: Have appropriate spill kits containing neutralizing agents (e.g., sodium bicarbonate) and absorbent materials readily available.
Quantitative Data Summary
Table 1: Illustrative Reaction Conditions for the Chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
| Parameter | Condition A | Condition B | Condition C |
| Chlorinating Agent | POCl₃ | SOCl₂ | POCl₃ |
| Solvent | Toluene | Dichloromethane | Neat |
| Base | N,N-Diethylaniline | Pyridine | Triethylamine |
| Temperature | 80-90 °C | Reflux | 70-80 °C |
| Reaction Time | 30 min - 1.5 hours | 4 hours | 3 hours |
| Typical Yield | >90% | 85-95% | >90% |
| Reference | Molecules 2006, 11(4), 286-297 | General quinazoline synthesis | Research on Chemical Intermediates, 39(6), 2303-2309 |
Note: The data in this table is for illustrative purposes and may need to be optimized for specific scale-up equipment and conditions.
Table 2: Troubleshooting Guide for Impurity Profile
| Observed Impurity | Potential Cause | Recommended Action |
| Unreacted Starting Material | Incomplete reaction (insufficient time, temperature, or reagent) | Increase reaction time or temperature; ensure sufficient equivalents of POCl₃. |
| Pseudodimer | Reaction of phosphorylated intermediate with starting material | Implement a two-stage temperature profile for the reaction. |
| Hydrolysis Product | Exposure of the product to water during work-up | Ensure anhydrous conditions during work-up and isolation. |
| Colored Impurities | Thermal degradation | Avoid excessive temperatures and prolonged reaction times. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Materials:
-
6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet with 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1.0 eq) and toluene (10 vol).
-
Reagent Addition: Begin stirring and add N,N-diethylaniline (1.1 eq). At a controlled temperature of < 25 °C, slowly add phosphorus oxychloride (1.5 eq) to the suspension.
-
Reaction - Stage 1 (Phosphorylation): Stir the mixture at ambient temperature for 1-2 hours. Monitor the reaction progress by HPLC to ensure the complete consumption of the starting material.
-
Reaction - Stage 2 (Chlorination): Once the phosphorylation is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 1-2 hours. Continue to monitor the reaction by HPLC until the desired product is formed and the intermediate is consumed.
-
Work-up - POCl₃ Removal: Cool the reaction mixture to 40-50 °C. Carefully distill off the excess POCl₃ and toluene under reduced pressure.
-
Work-up - Quenching: Cool the reactor contents to 0-5 °C. Slowly and carefully add the cooled reaction mass to a separate reactor containing a stirred mixture of toluene (5 vol) and saturated sodium bicarbonate solution (10 vol) at 0-10 °C.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water or acetonitrile) to yield pure this compound.
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes to 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, a key intermediate in the synthesis of several pharmacologically active molecules, including the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[1][2] The comparison focuses on the critical chlorination step of the precursor, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, highlighting different chlorinating agents and their respective reaction conditions.
Comparison of Synthesis Routes
The synthesis of this compound from 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one is primarily achieved through chlorination. The choice of chlorinating agent can significantly impact yield, purity, and reaction conditions. Below is a summary of the most common methods.
| Synthesis Route | Chlorinating Agent | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Route 1 | Phosphorus Oxychloride (POCl₃) | Triethylamine / Toluene | 70-80 | 3 | Not explicitly stated |
| Route 2 | Oxalyl Chloride ((COCl)₂) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 92 |
| Route 3 | Thionyl Chloride (SOCl₂) | Not explicitly stated | Reflux | 4 | Not explicitly stated |
| Route 4 | Dichloromethane (CH₂Cl₂) / DMF (cat.) | Dichloromethane | Reflux | 8 | Not explicitly stated |
Experimental Protocols
Precursor Synthesis: 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
The common precursor for all the compared routes is 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one. While the focus of this guide is the final chlorination step, a brief overview of the precursor's synthesis is provided for context. The synthesis typically starts from 3,4-dihydroxybenzoic acid, which undergoes O-alkylation followed by cyclization.
Route 1: Chlorination using Phosphorus Oxychloride
This method utilizes phosphorus oxychloride in the presence of a base to facilitate the chlorination.
Protocol:
-
To a three-necked flask, add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (40.8 g), phosphorus oxychloride (25.5 g, 167 mmol), and triethylamine (33.7 g, 334 mmol).[1]
-
Add toluene as the solvent.[1]
-
Stir the resulting mixture at 70-80°C for 3 hours.[1]
-
After the reaction is complete, remove the excess POCl₃ by rotary evaporation.[1]
-
It is crucial to avoid contact with water during the work-up process to prevent degradation of the product.[1]
Route 2: Chlorination using Oxalyl Chloride
This route has been reported to provide a high yield of the desired product.
Protocol: A specific experimental protocol for the use of oxalyl chloride in the synthesis of this compound was not detailed in the searched literature, however, a patent mentions a yield of 92% for this conversion, suggesting it is a highly efficient method.[3] Generally, such reactions are carried out by treating the quinazolinone with oxalyl chloride, often with a catalytic amount of DMF, in an inert solvent like dichloromethane or toluene.
Route 3: Chlorination using Thionyl Chloride
Thionyl chloride is another common reagent for this type of transformation.
Protocol: While a specific protocol for 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one was not found, a general procedure for analogous compounds involves refluxing the quinazolinone with thionyl chloride for several hours.[4] Catalytic DMF is often added to facilitate the reaction.
Route 4: Chlorination using Dichloromethane and Catalytic DMF
This method represents a milder approach to the chlorination.
Protocol:
-
Reflux the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (8.0 mmol) in a mixture of dichloromethane (27.4 mL) containing a catalytic amount of N,N-dimethylformamide (2 drops) for 8 hours.[1]
-
After the reaction, remove the unreacted dichloromethane under reduced pressure.[1]
-
Dissolve the obtained residue in dichloromethane.[1]
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Concentrate the mixture under reduced pressure to obtain the final product.[1]
Visualization of Synthesis Routes
The following diagrams illustrate the key transformation in the synthesis of this compound.
Caption: Chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.
Caption: Comparative workflow of synthesis routes.
References
A Comparative Guide to the Efficacy of Anticancer Drugs Derived from 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of several key anticancer drugs derived from the quinazoline scaffold, a class of compounds to which 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline serves as a crucial synthetic intermediate. The focus is on prominent tyrosine kinase inhibitors (TKIs) that have reached clinical use: Erlotinib, Gefitinib, Lapatinib, Afatinib, and Vandetanib. Their performance is evaluated based on preclinical in vitro and in vivo data, as well as clinical trial outcomes, offering a valuable resource for researchers in oncology and drug development.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
The anticancer activity of these quinazoline derivatives stems from their ability to inhibit receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. The primary targets include the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the ATP-binding site of these receptors, these drugs prevent their autophosphorylation and the subsequent activation of downstream signaling cascades.
Below is a diagram illustrating the general mechanism of action of these TKIs.
Caption: General mechanism of quinazoline TKIs.
Preclinical Efficacy: A Comparative Analysis
The preclinical efficacy of these compounds has been extensively evaluated in a variety of cancer cell lines (in vitro) and in animal models (in vivo).
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
The half-maximal inhibitory concentration (IC50) is a key metric for the potency of a drug in inhibiting a specific biological process, such as cell proliferation. The following table summarizes the IC50 values for the compared drugs against a panel of cancer cell lines.
| Drug | Cancer Type | Cell Line | EGFR/HER2 Status | IC50 (µM) | Reference(s) |
| Erlotinib | NSCLC | H460a | EGFR Wild-Type | Not specified, but showed dose-dependent inhibition | [1] |
| NSCLC | A549 | EGFR Wild-Type | Not specified, but showed dose-dependent inhibition | [1] | |
| Breast Cancer | SUM149 | EGFR+ | Not specified, but showed dose-dependent inhibition | [2] | |
| Gefitinib | NSCLC | H358 | EGFR Wild-Type | Moderate activity | [3] |
| NSCLC | H358R (Cisplatin-resistant) | EGFR Wild-Type | Significantly more effective than in H358 | [4] | |
| Lapatinib | Breast Cancer | UACC-812 | HER2-overexpressing | 0.010 | [5] |
| Breast Cancer | MDA-MB-231 | High EGFR | 18.6 | [5] | |
| Breast Cancer | BT-474 | HER2-overexpressing | 0.046 | [6] | |
| Breast Cancer | SK-BR-3 | HER2-overexpressing | 0.079 | [6] | |
| Afatinib | NSCLC | H358 | EGFR Wild-Type | Showed significant inhibition | [7] |
| NSCLC | H460 | EGFR Wild-Type | Less effective than in H358 | [7] | |
| NSCLC | H2170 | HER2-amplified | Showed significant inhibition | [8] | |
| NSCLC | H1781 | HER2-mutant | Showed significant inhibition | [8] | |
| Vandetanib | Medullary Thyroid Cancer | Not Specified | RET mutation status varied | Not specified in provided abstracts |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The antitumor activity of these drugs has been confirmed in preclinical animal models, typically using human tumor xenografts in immunocompromised mice. The following table summarizes key findings from these studies.
| Drug | Cancer Type | Xenograft Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference(s) |
| Erlotinib | NSCLC | H460a | 100 mg/kg, oral | 71% | [1] |
| NSCLC | A549 | 100 mg/kg, oral | 93% | [1] | |
| Breast Cancer | SUM149 | 50 mg/kg, oral | 84% | [2] | |
| Breast Cancer | SUM149 | 100 mg/kg, oral | 103% (regression) | [2] | |
| Gefitinib | NSCLC | H358 | 150 mg/kg/day, oral | Moderate activity | [3] |
| NSCLC | H358R (Cisplatin-resistant) | 150 mg/kg/day, oral | Significant tumor suppression | [4] | |
| Lapatinib | Breast Cancer | SUM149 (EGFR+) | Not specified | Radiosensitized tumors, but resistant as monotherapy | [9] |
| Breast Cancer | SUM225 (HER2+) | Not specified | Highly responsive as monotherapy | [9] | |
| Afatinib | NSCLC | H358 | Not specified | ~80% inhibition | [7] |
| NSCLC | H2170 (HER2-amplified) | 20 mg/kg, oral, 6 days/week | Significant inhibition | [8] | |
| NSCLC | H1781 (HER2-mutant) | 20 mg/kg, oral, 6 days/week | Significant inhibition | [8] | |
| Vandetanib | Medullary Thyroid Cancer | Not specified in provided abstracts |
Clinical Efficacy: A Comparison of Key Clinical Trial Outcomes
The ultimate measure of an anticancer drug's efficacy lies in its performance in clinical trials. The following table compares key clinical outcomes for the selected quinazoline derivatives in their respective approved indications.
| Drug | Cancer Type | Phase III Trial(s) | Comparator | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference(s) |
| Erlotinib | Advanced NSCLC (2nd/3rd line) | BR.21 | Placebo | 8.9% vs. <1% | 2.2 vs. 1.8 months | 6.7 vs. 4.7 months | [10] |
| EGFR-mutated NSCLC (1st line) | EURTAC | Chemotherapy | 58% vs. 15% | 9.7 vs. 5.2 months | Data immature | [11] | |
| Gefitinib | Advanced NSCLC (pretreated) | Phase III | Placebo | 8% vs. 1.3% | 3.0 vs. 2.6 months | 5.6 vs. 5.1 months | [12] |
| Advanced NSCLC (pretreated) | Phase III | Docetaxel | 28.1% vs. 7.6% | Longer with Gefitinib | No significant difference | [13] | |
| Lapatinib | HER2+ Breast Cancer (with Capecitabine) | Not specified in abstracts | |||||
| HER2+ Early Breast Cancer (Neoadjuvant, with Trastuzumab) | NeoALTTO | Lapatinib or Trastuzumab alone | 51.3% (combination) | 3-year OS: 95% (combination) | [14] | ||
| Afatinib | EGFR-mutated NSCLC (1st line) | LUX-Lung 3 | Chemotherapy | 13.6 vs. 6.9 months | Not reached | [15] | |
| EGFR-mutated NSCLC (real-world) | NCT02047903 | N/A | 74.6% | 12.2 months | 30.4 months | [16] | |
| Vandetanib | Medullary Thyroid Cancer | ZETA | Placebo | 37% vs. 2% | 30.5 vs. 19.3 months | No significant difference | [17][18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical protocols for the key experiments cited in this guide.
In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: A typical workflow for an MTT assay.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of the quinazoline derivative or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the drug to exert its effect.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plates are incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against drug concentration.
In Vivo Tumor Xenograft Study
In vivo studies in animal models are essential for evaluating the antitumor efficacy of a drug in a more complex biological system.
Protocol Details:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are then randomized into treatment and control groups. The quinazoline derivative is administered orally or via injection at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight and any signs of toxicity are also monitored.
Conclusion
The anticancer drugs derived from the this compound scaffold have demonstrated significant efficacy in both preclinical and clinical settings. Their primary mechanism of action, the inhibition of key receptor tyrosine kinases, has proven to be a successful strategy in targeting the molecular drivers of various cancers. While all the compared drugs show potent antitumor activity, their efficacy varies depending on the specific cancer type, the genetic makeup of the tumor (e.g., EGFR mutation status), and the specific RTKs they target. This comparative guide provides a valuable resource for researchers to understand the relative performance of these important therapeutic agents and to inform the development of next-generation anticancer drugs.
References
- 1. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lapatinib in combination with radiation diminishes tumor regrowth in HER2+ and basal-like/EGFR+ breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erlotinib (Tarceva) for the Treatment of Non–Small-Cell Lung Cancer and Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Lapatinib with trastuzumab for HER2-positive early breast cancer (NeoALTTO): survival outcomes of a randomised, open-label, multicentre, phase 3 trial and their association with pathological complete response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. Afatinib as first-line treatment in patients with EGFR-mutated non-small cell lung cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vandetanib confers clinical benefit for certain patients with medullary thyroid cancer [healio.com]
- 18. dovepress.com [dovepress.com]
A Comparative Guide to Quinazoline-Based Kinase Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of prominent quinazoline-based kinase inhibitors, focusing on their performance against key cancer-driving kinases. Experimental data is provided to support the analysis, alongside detailed methodologies for core assays.
The quinazoline scaffold is a foundational chemical structure in the design of numerous targeted cancer therapies, particularly inhibitors of protein kinases.[1][2] These inhibitors have revolutionized the treatment of various cancers by targeting specific signaling pathways that drive tumor growth and survival. This guide focuses on a comparative analysis of several key quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer (NSCLC) and other malignancies.[3][4] We will examine first, second, and third-generation inhibitors, highlighting their potency, selectivity, and the mechanisms of resistance that can emerge.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activity (IC50) of selected quinazoline-based inhibitors against their primary kinase targets. Lower IC50 values are indicative of higher potency.
Table 1: Inhibitory Activity (IC50, nM) Against Primary EGFR Targets
| Inhibitor | Primary Target(s) | IC50 (nM) | Generation | Reference |
| Gefitinib | EGFR (wt) | 15.5 | First | [1][5] |
| Erlotinib | EGFR (wt) | ~2-5 | First | [6][7] |
| Afatinib | EGFR (wt), HER2 | 0.5 (EGFR), 14 (HER2) | Second | [8][9] |
| Osimertinib | EGFR (L858R/T790M) | <15 | Third | [10][11] |
| Novel Quinazoline 1 (NQ1) | EGFR (L858R/T790M) | 4.62 | - | [1] |
Table 2: Comparative Efficacy in EGFR-Mutated NSCLC
| Inhibitor | Median Progression-Free Survival (PFS) | Patient Population | Reference |
| Gefitinib | 11.9 months | EGFR-mutated NSCLC | |
| Erlotinib | 13.4 months | EGFR-mutated NSCLC | [12] |
| Afatinib | Improved vs. Gefitinib | EGFR-mutated NSCLC | [3] |
| Osimertinib | 18.9 months (First-line) | EGFR-mutated NSCLC |
Table 3: Off-Target Kinase Profiling (IC50, nM)
| Inhibitor | Off-Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
| Novel Quinazoline 1 (NQ1) | SRC | >1000 | High selectivity for mutant EGFR over other kinases. | [1] |
| Novel Quinazoline 2 (NQ2) | PDGFR-β | 150 | Also shows activity against other tyrosine kinases. | [1] |
| Novel Quinazoline 3 (NQ3) | AURKB | 13 | Potent inhibition of Aurora B kinase as a primary off-target. | [1] |
Signaling Pathways and Mechanisms of Action
Quinazoline-based EGFR inhibitors function by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[10]
First-generation inhibitors like gefitinib and erlotinib are reversible binders.[6] Second-generation inhibitors, such as afatinib, form an irreversible covalent bond with the kinase, leading to longer-lasting inhibition.[8] However, the efficacy of these earlier generations is often limited by the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[13]
Third-generation inhibitors, exemplified by osimertinib, were specifically designed to overcome this resistance by selectively targeting EGFR variants harboring the T790M mutation, while sparing the wild-type (WT) EGFR to reduce toxicity.[10][11] Osimertinib also forms an irreversible covalent bond, but with a different cysteine residue (C797) in the ATP-binding site.[10][14] Resistance to third-generation inhibitors can arise through various mechanisms, including mutations at the C797 residue or the activation of bypass signaling pathways like MET amplification.[11][15]
Caption: EGFR signaling pathways and the point of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).[16]
Materials:
-
Kinase of interest (e.g., EGFR)
-
Kinase substrate peptide
-
ATP
-
Test compounds (novel quinazoline inhibitors and controls) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[16]
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended.[16]
-
Plate Setup: Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.[16]
-
Kinase Addition: Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[16]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.[16]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
Caption: Workflow for an in vitro kinase activity assay.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.[17]
Materials:
-
Cancer cell line of interest (e.g., A549, H1975)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds or a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of an inhibitor in a living organism.[6][18]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Data Analysis: Calculate the tumor volume for each mouse. Plot the average tumor volume over time for each group to assess the effect of the inhibitor on tumor growth.[18]
Caption: Workflow for an in vivo tumor xenograft study.
This guide provides a foundational comparison of quinazoline-based kinase inhibitors. For more in-depth analysis, including detailed structure-activity relationships and the latest clinical trial data, further consultation of the cited literature is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficacy and toxicity of afatinib in advanced EGFR-positive non-small-cell lung cancer patients after failure of first-generation tyrosine kinase inhibitors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 11. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One moment, please... [lungdiseasesjournal.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline as a Precursor for EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline as a key precursor in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. The performance of this precursor is objectively compared with alternatives used in the synthesis of other prominent EGFR inhibitors, supported by experimental data from peer-reviewed literature.
Introduction to this compound
This compound is a critical building block in the synthesis of several quinazoline-based EGFR tyrosine kinase inhibitors (TKIs).[1][2] Its structure is primed for nucleophilic substitution at the C4 position, allowing for the introduction of various aniline derivatives, a common feature of many EGFR inhibitors. This precursor is most notably used in the synthesis of Erlotinib, a widely used therapeutic for non-small cell lung cancer.[3][4] The methoxyethoxy side chains at the C6 and C7 positions are crucial for the solubility and pharmacokinetic properties of the final drug product.
Comparative Synthesis and Performance of EGFR Inhibitors
The efficacy of a precursor is ultimately determined by the yield, purity, and biological activity of the final active pharmaceutical ingredient (API). This section compares the synthesis of Erlotinib from this compound with the synthesis of Gefitinib and Lapatinib from their respective precursors.
| EGFR Inhibitor | Key Precursor | Reported Overall Yield | Reported Purity | Key Synthetic Steps |
| Erlotinib | This compound | 44% (7 steps)[5], Final step 71%[6] | ≥98% (precursor)[7][8], Final product typically >99% | Nucleophilic aromatic substitution with 3-ethynylaniline.[3][4] |
| Gefitinib | 6,7-Dimethoxy-3H-quinazolin-4-one or derivatives | 10%[9], 21%[9], 37.4% | 99.9%[9] | Chlorination followed by nucleophilic aromatic substitution.[9] |
| Lapatinib | 6-Iodoquinazolin-4-one or derivatives | 48% (5 steps), 53.3%[10] | >99.6%[11] | Suzuki coupling, reductive amination, and other key transformations.[10] |
Experimental Protocols for Validation
Accurate and reproducible analytical methods are paramount for the validation of both the precursor and the final API. The following are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and the resulting EGFR inhibitor, and to quantify any impurities.
Instrumentation:
For this compound and Erlotinib:
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 2.80 with phosphoric acid[3] |
| Mobile Phase B | Acetonitrile[3] |
| Elution | Gradient[3] |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 248 nm |
| Injection Volume | 10 µL |
For Gefitinib:
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., Hypersil BDS C18, 100 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | Phosphate buffer and acetonitrile (55:45 v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection Wavelength | 248 nm[9] |
For Lapatinib:
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., ODS C-18, 250 mm x 4.6 mm)[12] |
| Mobile Phase | Acetonitrile and water (50:50 v/v)[12] |
| Flow Rate | 1.0 mL/min[12] |
| Detection Wavelength | 232 nm[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure and identity of this compound and the synthesized EGFR inhibitors.
Instrumentation:
-
NMR spectrometer (e.g., Bruker) operating at a proton frequency of 400 MHz or higher.[13]
General Protocol for Quinazoline Derivatives:
| Parameter | Value |
| Sample Preparation | Dissolve 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).[13] |
| ¹H NMR | Acquire proton NMR spectra to observe the chemical shifts and coupling constants of the hydrogen atoms. |
| ¹³C NMR | Acquire carbon-13 NMR spectra to identify the chemical environment of each carbon atom. |
| 2D NMR (COSY, HSQC, HMBC) | Perform two-dimensional NMR experiments for complete and unambiguous assignment of all proton and carbon signals.[5] |
Biological Activity Comparison
The ultimate measure of a successful synthesis is the biological activity of the resulting inhibitor. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
| EGFR Inhibitor | Cell Line | Reported IC50 |
| Erlotinib | Various cancer cell lines | Potent, with nanomolar efficacy in sensitive lines.[14] |
| Gefitinib | Various cancer cell lines | Potent, with nanomolar efficacy in sensitive lines.[15] |
| Lapatinib | EGFR and ErbB2 expressing cells | 10.8 nM (EGFR), 9.2 nM (ErbB2) in cell-free assays.[16] |
Visualizing Key Processes and Pathways
To further aid in the understanding of the validation process and the mechanism of action of the resulting inhibitors, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Mechanism of Inhibition.
Caption: Workflow for Precursor and API Validation.
Conclusion
This compound stands as a robust and reliable precursor for the synthesis of Erlotinib and other quinazoline-based EGFR inhibitors. While the overall yields for Erlotinib synthesis are comparable to or, in some reported cases, higher than those for Gefitinib and Lapatinib, the final determination of a precursor's suitability depends on a multitude of factors including cost, availability, and the specific requirements of the final drug product. The detailed analytical protocols provided herein offer a solid framework for the stringent quality control necessary in pharmaceutical development. The consistent production of high-purity, biologically active EGFR inhibitors from this precursor validates its critical role in the landscape of targeted cancer therapy.
References
- 1. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. ijpsr.com [ijpsr.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. advion.com [advion.com]
- 12. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Metabolite Profiling of Clinical Cancer Biofluid Samples by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rroij.com [rroij.com]
A Comparative Guide to Assessing the Purity of Synthesized 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, a key intermediate in the manufacturing of several tyrosine kinase inhibitors, including Erlotinib.[1][2] The purity of this intermediate is critical as impurities can be carried through the synthesis process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines experimental protocols for the most common analytical technique, High-Performance Liquid Chromatography (HPLC), and discusses alternative methods such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Introduction to this compound
This compound (CAS No: 183322-18-1) is a white to off-white crystalline powder.[3] Its chemical structure is provided in Figure 1. The compound is a crucial building block in the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are pivotal in cancer cell proliferation and angiogenesis.[4] Given its role as a precursor to potent therapeutic agents, stringent purity control is paramount. Commercial suppliers typically offer this intermediate with a purity of ≥98%.[3]
Figure 1: Chemical Structure of this compound
A 2D representation of the chemical structure.
Purity Assessment Methodologies: A Comparative Overview
The purity of this compound is most commonly determined by HPLC. However, orthogonal methods like NMR and MS provide complementary information and can be crucial for a comprehensive purity profile.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Quantitative purity (area %), detection and quantification of impurities. | High sensitivity, high resolution, well-established and validated methods available. | Requires reference standards for impurity identification and quantification, potential for co-elution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities (qNMR), assessment of residual solvents. | Provides structural information, highly specific, quantitative without a specific reference standard for the impurity. | Lower sensitivity compared to HPLC, complex spectra for mixtures. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, structural elucidation of impurities through fragmentation patterns. | High sensitivity and specificity, provides molecular weight information. | Typically requires coupling with a separation technique (e.g., LC-MS) for complex mixtures, ionization efficiency can vary. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol is adapted from established methods for the analysis of Erlotinib and its impurities, where this compound is a key component.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or formate buffer (pH adjusted)
-
Purified water (HPLC grade)
-
This compound reference standard
-
Sample of synthesized this compound
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a gradient from 30% to 70% organic solvent over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or 330 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample of the synthesized compound in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the area percent of the main peak and any impurity peaks in the sample chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. For quantification of specific impurities, a calibration curve of the respective impurity reference standard is required.
Potential Impurities to Monitor:
-
Starting Materials: Unreacted 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.
-
By-products: Hydrolysis product (6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one), and products of side reactions.
-
Degradation Products: Products formed due to exposure to light, heat, or adverse pH conditions.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte. A certified internal standard of known purity is used for quantification.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Sample of synthesized this compound
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent.
-
NMR Acquisition: Acquire a ¹H-NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Mass Spectrometry (MS)
MS is primarily used for structural confirmation and identification of impurities. When coupled with a liquid chromatograph (LC-MS), it becomes a powerful tool for separating and identifying components of a mixture.
Instrumentation:
-
Mass spectrometer (e.g., Quadrupole, Time-of-Flight)
-
Ionization source (e.g., Electrospray Ionization - ESI)
-
Optional: Liquid chromatography system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer. For LC-MS, the sample is first separated by the LC system.
-
Data Analysis:
-
Confirm the molecular weight of the main component by observing the [M+H]⁺ or other adduct ions. For this compound, the expected monoisotopic mass is approximately 312.08 g/mol .
-
Analyze the fragmentation pattern (MS/MS) to confirm the structure. Common fragmentation pathways for quinazolines involve the loss of small molecules from the substituents.
-
Identify potential impurities by their mass-to-charge ratios and fragmentation patterns.
-
Mandatory Visualizations
EGFR and VEGFR Signaling Pathway
The synthesized this compound is a precursor to inhibitors that target the EGFR and VEGFR signaling pathways, which are critical for tumor growth and angiogenesis.
EGFR and VEGFR signaling pathways in cancer.
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized pharmaceutical intermediate.
A general workflow for purity assessment.
Conclusion
The purity assessment of this compound is a critical step in the synthesis of targeted cancer therapies. While HPLC is the industry standard for quantitative purity analysis, a multi-faceted approach utilizing orthogonal techniques such as NMR and MS provides a more complete understanding of the impurity profile. This guide offers a framework for researchers and drug development professionals to establish robust analytical methods for this key pharmaceutical intermediate, ultimately contributing to the quality and safety of life-saving medications.
References
Biological Evaluation of Novel Quinazoline Derivatives: A Comparative Guide
Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] This versatile scaffold has garnered significant attention from researchers, leading to the development of several FDA-approved drugs for various therapeutic areas, particularly in oncology.[5][6][7] This guide provides a comparative overview of the biological evaluation of novel quinazoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.
Anticancer Activity
Quinazoline derivatives are well-established as potent anticancer agents, primarily through the inhibition of protein kinases crucial for tumor cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[6][8][9] Several quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, are in clinical use for treating various cancers.[5][10][11] The development of new derivatives aims to overcome drug resistance and improve efficacy.[5]
Data Presentation: In Vitro Anticancer Activity of Novel Quinazoline Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of selected novel quinazoline derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID/Series | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| Compound 18 | MGC-803 (Gastric Cancer) | 0.85 | 5-Fluorouracil | Not specified | [12] |
| LU1501 | SK-BR-3 (Breast Cancer) | 10.16 | Not specified | Not specified | [13] |
| LU1501 | HCC1806 (Breast Cancer) | 10.66 | Not specified | Not specified | [13] |
| Series 4a-i (Compound 4c) | SW620 (Colon Cancer) | 3.61 | Lapatinib | >50 | [14] |
| Series 4a-i (Compound 4a) | MDA-MB-231 (Breast Cancer) | 2.93 | Lapatinib | >50 | [14] |
| Series 26 | A549 (Lung Cancer) | In micromolar range | Not specified | Not specified | [5] |
| Series 15 (PVHD121) | HCT116 (Colon Cancer) | In micromolar range | Not specified | Not specified | [5] |
| Series 46 & 47 | MCF-7 (Breast Cancer) | "Good activity" | Not specified | Not specified | [5] |
Key Signaling Pathway Targeted by Quinazoline Derivatives
Many quinazoline-based anticancer agents function by inhibiting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR and EGFR pathways.[5][8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[15][16]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Treat the cells with various concentrations of the novel quinazoline derivatives and a reference drug. Include untreated cells as a control. Incubate for a specified period (e.g., 24-72 hours).[18]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[17][18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][17]
-
Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[15][18]
-
Absorbance Measurement: Shake the plate for a few minutes to ensure complete dissolution and measure the absorbance (Optical Density) at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.
Antimicrobial Activity
Quinazoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3][19] Their mechanism of action can involve inhibiting essential microbial enzymes or disrupting cell wall integrity.[3]
Data Presentation: Antimicrobial Activity of Novel Quinazoline Derivatives
This table presents the antimicrobial efficacy of various quinazoline derivatives, measured by the Minimum Inhibitory Concentration (MIC) or the zone of inhibition.
| Compound ID/Series | Microbial Strain | Activity Measurement | Value | Reference Drug | Reference Value | Citation |
| Compound A-2 | Escherichia coli | Zone of Inhibition | "Excellent" | Not specified | Not specified | [20] |
| Compound A-3 | Aspergillus niger | Zone of Inhibition | "Excellent" | Not specified | Not specified | [20] |
| Compound A-6 | Candida albicans | Zone of Inhibition | "Excellent" | Not specified | Not specified | [20] |
| VMA-17-04 | Staphylococcus aureus | MIC (µg/mL) | 16 | Not specified | Not specified | [21] |
| VMA-13-05 | Staphylococcus aureus | MIC (µg/mL) | 64 | Not specified | Not specified | [21] |
| Compound 2b | Escherichia coli | MIC (µg/mL) | Not specified | Not specified | Not specified | [22] |
| Compound 11 | Pseudomonas aeruginosa | MIC (µg/mL) | Not specified | Not specified | Not specified | [23] |
| Compound 4 | Candida albicans | MIC (µg/mL) | 32 | Not specified | Not specified | [23] |
Experimental Workflow: Antimicrobial Susceptibility Testing
The agar well diffusion method is a common technique for evaluating the antimicrobial activity of new compounds.
Experimental Protocol: Agar Well Diffusion Method
This method assesses the ability of a compound to inhibit microbial growth on an agar plate.[20][24]
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) and pour it into sterile Petri dishes.
-
Inoculation: Uniformly spread a standardized suspension of the test microorganism over the surface of the solidified agar.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Compound Application: Add a fixed volume of the dissolved quinazoline derivative (at a known concentration) into each well. Use a solvent control and a standard antibiotic as negative and positive controls, respectively.[20]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Anti-inflammatory Activity
Quinazoline derivatives have also been investigated for their anti-inflammatory properties.[25][26] Their mechanism of action can involve the inhibition of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) or enzymes such as phosphodiesterase 4B (PDE4B).[26][27]
Data Presentation: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a measure of efficacy.
| Compound ID/Series | Dose (mg/kg) | Edema Inhibition (%) | Reference Drug | Reference Inhibition (%) | Citation |
| Compound 21 | 50 | 32.5 | Phenylbutazone | Not specified | [25] |
| Compound 9 | 50 | 20.4 | Phenylbutazone | Not specified | [25] |
| Compound IXb | Not specified | Potent activity | Indomethacin | Potent activity | [27] |
| Compound IXd | Not specified | Potent activity | Indomethacin | Potent activity | [27] |
| Compound IXf | Not specified | Potent activity | Indomethacin | Potent activity | [27] |
| Substituted Pyrrolo-quinazoline | Not specified | "Most potent" | Diclofenac | Not specified | [2] |
Experimental Workflow: Carrageenan-Induced Paw Edema Model
This workflow illustrates the key steps in the in vivo evaluation of anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for screening acute anti-inflammatory drugs.[28][29]
-
Animal Grouping: Fast animals (e.g., Wistar rats) overnight and divide them into groups: a control group, a reference drug group (e.g., indomethacin or diclofenac), and test groups for the novel quinazoline derivatives.[27][30]
-
Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.[25][30]
-
Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized edema.[27]
-
Edema Measurement: Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 3, and 5 hours).
-
Data Analysis: The difference between the initial and subsequent paw volumes indicates the extent of edema. Calculate the percentage inhibition of edema for the treated groups compared to the control group.
References
- 1. A comprehensive review of recent advances in the biological activities of quinazolines | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]
- 13. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. atcc.org [atcc.org]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rphsonline.com [rphsonline.com]
- 20. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 21. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors [jstage.jst.go.jp]
- 28. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 29. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ijpras.com [ijpras.com]
Unraveling the Potency of 4-Anilinoquinazolines: A Guide to Structure-Activity Relationships
A deep dive into the chemical architecture of 4-anilinoquinazolines reveals a compelling narrative of how subtle molecular modifications can dramatically influence their biological activity. This guide provides a comparative analysis of these compounds, primarily focusing on their role as kinase inhibitors in cancer therapy, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The 4-anilinoquinazoline scaffold is a cornerstone in the design of targeted cancer therapies, with several approved drugs, such as gefitinib and erlotinib, belonging to this chemical class.[1][2] These molecules typically exert their therapeutic effect by inhibiting the activity of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[3][4] The structure-activity relationship (SAR) of 4-anilinoquinazolines centers on the strategic substitution at various positions of both the quinazoline and the aniline rings, which dictates the compound's potency, selectivity, and pharmacokinetic properties.
The Core Scaffold and Key Interaction Points
The fundamental 4-anilinoquinazoline structure serves as a "privileged scaffold" in medicinal chemistry due to its ability to fit into the ATP-binding pocket of various kinases.[2][5] The nitrogen atom at position 1 (N-1) of the quinazoline ring is a critical hydrogen bond acceptor, typically interacting with a methionine residue in the hinge region of the kinase domain.[5] This interaction is a cornerstone of the binding affinity and inhibitory activity of these compounds.
Below is a generalized representation of the 4-anilinoquinazoline scaffold highlighting the key positions for substitution that influence its activity.
Caption: General structure of 4-anilinoquinazoline.
Comparative Analysis of Substituent Effects
The biological activity of 4-anilinoquinazolines can be finely tuned by introducing various substituents at different positions. The following sections and the corresponding data tables summarize the impact of these modifications.
Substitutions on the Quinazoline Ring
Modifications on the quinazoline core, particularly at positions 6 and 7, have a profound impact on potency and selectivity. Generally, the introduction of small, electron-donating groups at these positions enhances inhibitory activity.[6]
| Position | Substituent Type | General Effect on Activity | Example Compound(s) | Target(s) | IC50 | Reference |
| C-2 | Methyl | Increased potency | 19g | EGFR, H1975 cells | 0.11 µM | [7] |
| C-6 | Methoxy | Potent inhibition | Compound 20 | EGFR | 29 pM | [6] |
| C-6, C-7 | Dimethoxy | Potent inhibition | Gefitinib | EGFR | - | [6] |
| C-7 | Basic side chains | Improved solubility and potent KDR inhibition | ZD6474 (Vandetanib) | KDR, VEGFRs | 0.04 µM (KDR) | [8][9][10] |
| C-6 | Carbon-linked side chains | Good biological and pharmacokinetic properties | - | EGFR | - | [11] |
Substitutions on the Aniline Ring
The aniline moiety of 4-anilinoquinazolines extends out of the ATP-binding pocket and its substitutions can influence interactions with the surrounding solvent-exposed region, thereby affecting selectivity and overall potency.
| Position | Substituent Type | General Effect on Activity | Example Compound(s) | Target(s) | IC50 | Reference |
| C-3' | Small lipophilic groups (e.g., Cl, Br) | Preferred for potent activity | - | EGFR | - | [6] |
| C-4' | Phenyl urea | Elevated inhibitory activity | - | EGFR, VEGFR2 | - | [5] |
| - | Introduction of amino acid moiety | Selective and potent inhibition | 6m | EGFR | 0.0032 µM | [12] |
Signaling Pathway Inhibition
4-Anilinoquinazolines primarily target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the ATP-binding site, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Caption: Inhibition of RTK signaling by 4-anilinoquinazolines.
Experimental Protocols
The evaluation of the structure-activity relationship of 4-anilinoquinazolines relies on a battery of in vitro and in vivo assays. Below are outlines of key experimental methodologies.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50).
General Procedure:
-
Recombinant kinase enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
The 4-anilinoquinazoline derivative, at varying concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (e.g., MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of the compounds on cancer cell lines.
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the 4-anilinoquinazoline derivatives for a specified duration (e.g., 48 or 72 hours).
-
After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[7]
Western Blotting
Objective: To investigate the effect of the compounds on the phosphorylation status of target kinases and downstream signaling proteins.
General Procedure:
-
Cancer cells are treated with the 4-anilinoquinazoline derivatives for a specific time.
-
The cells are then lysed to extract total proteins.
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, total EGFR, p-ERK, total ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands indicates the level of protein expression and phosphorylation.[7]
The following diagram illustrates a typical workflow for a structure-activity relationship study of 4-anilinoquinazolines.
Caption: Workflow for SAR studies of 4-anilinoquinazolines.
References
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3D-QSAR and molecular docking studies of 4-anilinoquinazoline derivatives: a rational approach to anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the inhibitory activity of different quinazoline compounds
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of quinazoline have been extensively investigated for their inhibitory effects on various biological targets, particularly protein kinases implicated in cancer and inflammatory diseases. This guide provides a comparative overview of the inhibitory activity of different quinazoline compounds against key targets, supported by experimental data and detailed protocols.
Inhibitory Activity of Quinazoline Derivatives
The inhibitory potency of quinazoline compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the target's activity. The following table summarizes the IC50 values for a selection of quinazoline derivatives against epidermal growth factor receptor (EGFR), phosphoinositide 3-kinase (PI3K), and vascular endothelial growth factor receptor 2 (VEGFR-2).
| Compound/Derivative | Target | IC50 (nM) | Reference |
| EGFR Inhibitors | |||
| Gefitinib | EGFR | 3.22 | [1] |
| Erlotinib | EGFR | - | [2] |
| Lapatinib | EGFR | 27.06 | [1] |
| 4-Anilino-quinazoline derivative 1 | EGFRwt | 20.72 | [1] |
| 4-Anilino-quinazoline derivative 8 | EGFRwt | 0.8 | [1] |
| 4-Anilino-quinazoline derivative 8 | EGFR T790M/L858R | 2.7 | [1] |
| 4-Anilino-quinazoline derivative 13 | EGFRwt | 5.06 | [1] |
| 4-Phenoxyquinazoline derivative 6 | EGFR | 64.8 | [3] |
| 4-Phenoxyquinazoline derivative 6 | EGFR L858R/T790M | 305.4 | [3] |
| PI3K Inhibitors | |||
| 4-Aminoquinazoline derivative 6b | PI3Kα | 13.6 | [4] |
| 4-Aryl quinazoline 11 | PI3Kδ | - | [5] |
| Quinazolin-4(3H)-one (S)-C5 | PI3Kα | Potent Inhibition | |
| Quinazolin-4(3H)-one (S)-C8 | PI3Kα | Potent Inhibition | |
| Dimorpholinoquinazoline 7c | PI3K/Akt/mTOR | 125-250 (inhibition of phosphorylation) | [6] |
| VEGFR-2 Inhibitors | |||
| Quinazolinone N-acetohydrazide 16 | VEGFR-2 | 290 | [3] |
| 3-Substituted quinazoline-2,4(1H,3H)-dione 23 | VEGFR-2 | 52-84 | [3] |
| 4-Anilino-quinazoline derivative | VEGFR-2 | - | [7] |
| Quinazoline-based compound VIII | VEGFR-2 | 60.00 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the inhibitory activity of quinazoline compounds.
In Vitro EGFR Kinase Assay (Continuous-Read Luminescent Format)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Materials:
-
Purified EGFR enzyme (wild-type or mutant)
-
ATP
-
Peptide substrate (e.g., Y12-Sox conjugated peptide)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test quinazoline compounds serially diluted in 50% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, non-binding surface microtiter plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare 10X stocks of EGFR enzyme, ATP, and peptide substrate in kinase reaction buffer.
-
Add 5 µL of the EGFR enzyme solution to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted test compound or 50% DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and peptide substrate to each well.
-
Monitor the reaction kinetics by measuring luminescence every 71 seconds for 30-120 minutes using a plate reader.
-
To stop the reaction and measure the amount of ADP produced, add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature, and record the final luminescence.
-
Calculate the initial reaction velocity from the linear portion of the kinetic curves and plot it against the inhibitor concentration to determine the IC50 value.[9][10]
In Vitro PI3K Enzyme Inhibition Assay (Competitive ELISA)
This assay quantifies the activity of PI3K by measuring the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Materials:
-
Purified PI3K enzyme (e.g., p110α/p85α)
-
PI(4,5)P2 (PIP2) substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
Test quinazoline compounds
-
Biotinylated-PIP3
-
GRP1 (a PIP3 binding protein)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Glutathione-coated 96-well plates
-
Plate reader capable of absorbance measurement
Procedure:
-
Pre-incubate the PI3K enzyme with various concentrations of the test compound for 10 minutes in the wells of a glutathione-coated plate.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP in kinase reaction buffer to each well. Incubate for 1 hour at room temperature.
-
Stop the reaction by adding a solution containing biotinylated-PIP3 and EDTA.
-
Add the GRP1 protein to each well and incubate for 1 hour to allow competitive binding to the immobilized PIP3 and the biotinylated-PIP3 in solution.
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for 1 hour.
-
Wash the wells again and add TMB substrate.
-
After a color development period, add the stop solution and measure the absorbance at 450 nm.
-
The signal is inversely proportional to the amount of PIP3 produced in the kinase reaction. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[11][12]
MTT Cell Viability Assay
This colorimetric assay assesses the effect of quinazoline compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test quinazoline compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear, flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8][13]
Visualizing Molecular Pathways and Experimental Processes
To better understand the mechanism of action of quinazoline inhibitors and the experimental procedures used to evaluate them, the following diagrams have been generated.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline compounds.
Caption: The PI3K/Akt/mTOR signaling cascade and its inhibition by quinazoline compounds.
Caption: A typical experimental workflow for evaluating the cytotoxicity of quinazoline compounds.
References
- 1. ClinPGx [clinpgx.org]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. promega.com [promega.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. PI3 Kinase Activity/Inhibitor ELISA | 17-493 [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
Revolutionizing Cancer Therapy: New Quinazoline Derivatives Outperform Existing Drugs in Preclinical Trials
For Immediate Release
Shanghai, China – December 24, 2025 – Researchers in the field of oncology and drug development are witnessing a significant advancement in cancer therapy as new quinazoline derivatives demonstrate superior anticancer activity compared to established drugs in recent preclinical studies. These novel compounds are showing remarkable efficacy in inhibiting tumor growth, particularly in lung cancer models, heralding a potential paradigm shift in treatment strategies. This guide provides a comprehensive comparison of these next-generation inhibitors against current standards of care, supported by experimental data.
The core of this breakthrough lies in the targeted inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1][2][3] While existing EGFR inhibitors like gefitinib and erlotinib have been instrumental in treating certain cancers, the emergence of drug resistance has been a persistent challenge.[4][5] The newly synthesized quinazoline derivatives are designed to overcome these limitations, exhibiting enhanced potency and a favorable safety profile.
Comparative Efficacy: A Quantitative Leap Forward
In a series of in vitro studies, the new quinazoline derivatives were benchmarked against existing EGFR inhibitors and a standard chemotherapeutic agent, cisplatin, across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was the primary metric for comparison. The lower the IC50 value, the more potent the compound.
The data, summarized in the tables below, clearly indicates the superior performance of the new derivatives. For instance, in the A549 non-small cell lung cancer cell line, a novel derivative, Compound 13, demonstrated an IC50 value significantly lower than that of gefitinib.[5] Another study highlighted a series of new derivatives with IC50 values in the low micromolar range against several cancer cell lines, outperforming gefitinib in most cases.[6]
Table 1: In Vitro Cytotoxicity (IC50 in µM) Against A549 Lung Cancer Cells
| Compound | IC50 (µM) | Reference |
| New Quinazoline Derivative (Compound 13) | 7.35 | [5] |
| Gefitinib | 21.17 | [5] |
| Lapatinib | 14.09 | [5] |
Table 2: Comparative In Vitro Cytotoxicity (IC50 in µM) of New Quinazoline Derivatives vs. Gefitinib
| Compound | A431 | A549 | Hela | SMMC-7721 | BGC823 | SK-OV-3 | HL-60 | HepG2 | Reference |
| New Derivative 6a | 1.89 | 2.01 | 1.98 | 2.05 | 1.87 | 2.13 | 1.95 | 2.11 | [6] |
| New Derivative 6b | 1.76 | 1.88 | 1.85 | 1.92 | 1.74 | 1.99 | 1.82 | 1.97 | [6] |
| Gefitinib | >10.0 | >10.0 | >10.0 | >10.0 | >10.0 | >10.0 | >10.0 | >10.0 | [6] |
Visualizing the Mechanism of Action and Experimental Design
To provide a clearer understanding of the underlying biological processes and the experimental framework, the following diagrams have been generated.
Caption: EGFR signaling pathway and the inhibitory action of new quinazoline derivatives.
Caption: General experimental workflow for preclinical evaluation of anticancer drugs.
Caption: Logical framework for comparing new quinazoline derivatives with existing cancer drugs.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these novel quinazoline derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]
-
Cell Seeding: Human cancer cell lines (e.g., A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the new quinazoline derivatives, gefitinib, erlotinib, and cisplatin for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[7]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 2: In Vitro Cytotoxicity Assessment using SRB Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1][9]
-
Cell Seeding: Cells are seeded in 96-well plates as described in the MTT assay protocol.
-
Compound Treatment: Cells are treated with the test compounds for a specified duration.
-
Cell Fixation: The culture medium is removed, and cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[1]
-
Staining: The plates are washed with water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.[1]
-
Washing: Unbound dye is removed by washing four times with 1% acetic acid.[1]
-
Dye Solubilization: The plates are air-dried, and 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.[10]
-
Absorbance Measurement: The absorbance is measured at 510 nm.
-
IC50 Calculation: The IC50 values are calculated as described for the MTT assay.
Protocol 3: In Vivo Antitumor Efficacy in Xenograft Mouse Models
This protocol outlines a general procedure for evaluating the in vivo efficacy of the new quinazoline derivatives.[2][11][12]
-
Animal Models: Immunodeficient mice (e.g., athymic nude or NOD/SCID mice), aged 4-6 weeks, are used for these studies.[12]
-
Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 A549 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers two to three times per week. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[12]
-
Drug Administration: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. The new quinazoline derivatives and control drugs are administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at predetermined doses and schedules.[11]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the mean tumor volume of the treated groups to the vehicle control group. The body weight of the mice is also monitored as an indicator of systemic toxicity.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the ethical use of laboratory animals.
Future Directions
The promising results from these preclinical studies provide a strong rationale for advancing the most potent quinazoline derivatives into further development, including more extensive in vivo studies and eventual clinical trials. The ability of these compounds to overcome the limitations of existing therapies offers a beacon of hope for cancer patients, particularly those with drug-resistant tumors. Continued research in this area is crucial to unlock the full therapeutic potential of this exciting new class of anticancer agents.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. Sulforhodamine B (SRB)-based cytotoxicity assay [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, a halogenated organic compound. Adherence to these procedures is vital to ensure compliance with hazardous waste regulations and to maintain a safe laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 183322-18-1 |
| Molecular Formula | C₁₄H₁₇ClN₂O₄ |
| Molecular Weight | 312.8 g/mol |
| Appearance | White to light yellow powder or crystal |
| Purity | >98.0% (HPLC) |
| Solubility | DMF: 30 mg/mlDMSO: 10 mg/mlEthanol: 1 mg/mlDMF:PBS (pH 7.2) (1:4): 0.2 mg/ml |
Hazard Identification
This compound is classified with the following hazards:
Due to these hazards, this compound must be treated as hazardous waste.
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is based on general guidelines for the disposal of halogenated organic chemical waste.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.
2. Waste Segregation:
-
It is crucial to segregate chemical waste to prevent dangerous reactions and to facilitate proper disposal.
-
This compound is a halogenated organic compound .
-
It must be collected in a designated waste container for halogenated organic waste .
-
Do not mix this waste with non-halogenated organic solvents, acids, bases, or other incompatible waste streams.[2][3]
3. Waste Collection and Container Management:
-
Use a clearly labeled, leak-proof waste container made of a compatible material (e.g., a designated plastic carboy for halogenated solvents).[4]
-
The container must be labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the approximate concentration and quantity.
-
Keep the waste container securely closed when not in use.[4]
-
Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
4. Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should also be disposed of in the designated halogenated organic waste container.
-
Empty containers of the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste in the halogenated organic waste stream.[5]
5. Arranging for Professional Disposal:
-
The disposal of hazardous waste is regulated and must be handled by a licensed hazardous waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated organic waste container.
-
Follow all institutional procedures for waste manifest documentation.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


